4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-6-10-8-2-1-3-9-7(8)4-5-12-9/h4-5,8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVBPCODOEVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrobenzothiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of various biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. This technical guide focuses on a specific, functionalized derivative, 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene. The introduction of the highly reactive isocyanate group at the 4-position opens up a vast potential for synthetic diversification, allowing for the facile introduction of a wide range of functionalities and the construction of complex molecular architectures. This guide will provide a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explore its potential applications in the field of drug discovery, with a particular focus on the development of novel kinase inhibitors and other targeted therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in any research and development setting. The key properties of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H9NOS |
| Molecular Weight | 179.24 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in a wide range of aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. It is expected to be reactive with protic solvents like water and alcohols. |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Synthesis Protocol
The synthesis of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is most effectively achieved through the phosgenation of its corresponding amine precursor, 4-amino-4,5,6,7-tetrahydro-1-benzothiophene. This is a standard and widely employed method for the preparation of isocyanates.[1][2]
Step 1: Synthesis of the Amine Precursor
The synthesis of the amine precursor can be achieved through various established routes. A common method involves the Gewald reaction to construct the tetrahydrobenzothiophene core, followed by functional group manipulations to introduce the amino group at the 4-position.
Step 2: Phosgenation of 4-amino-4,5,6,7-tetrahydro-1-benzothiophene
This reaction should be performed with extreme caution in a well-ventilated fume hood due to the highly toxic nature of phosgene.
Materials:
-
4-amino-4,5,6,7-tetrahydro-1-benzothiophene
-
A solution of phosgene (or a phosgene equivalent such as triphosgene) in a suitable aprotic solvent (e.g., toluene)
-
An inert, dry aprotic solvent (e.g., toluene)
-
A non-nucleophilic base (e.g., triethylamine)
-
Dry nitrogen or argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize excess phosgene), dissolve 4-amino-4,5,6,7-tetrahydro-1-benzothiophene in dry toluene under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phosgene in toluene to the stirred amine solution via the dropping funnel. The reaction is exothermic, and the temperature should be carefully monitored and maintained.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic -N=C=O stretch of the isocyanate at approximately 2250-2275 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent.
Caption: Synthetic workflow for 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene.
Chemical Reactivity
The isocyanate functional group is a potent electrophile, making 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene a versatile intermediate for a multitude of chemical transformations.[2] Its reactivity is dominated by the susceptibility of the central carbon atom to nucleophilic attack.
Key Reactions:
-
Reaction with Alcohols: Isocyanates readily react with alcohols to form stable urethane linkages.[1] This reaction is often catalyzed by tertiary amines or organometallic compounds.
-
Reaction with Amines: The reaction with primary and secondary amines is typically very rapid and results in the formation of urea derivatives.[1][3][4] This reaction generally does not require a catalyst.[3]
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield the corresponding amine and carbon dioxide.[2][4] This reaction can be a significant side reaction if moisture is not excluded.
-
Cyclization Reactions: The isocyanate group can participate in various intramolecular and intermolecular cyclization reactions to form a diverse range of heterocyclic compounds.
Caption: Key reactions of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene.
Applications in Drug Discovery
The tetrahydrobenzothiophene core is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[5] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8] The introduction of a reactive isocyanate handle at the 4-position of this scaffold provides a powerful tool for the construction of compound libraries for high-throughput screening and lead optimization.
Potential Therapeutic Targets:
-
Kinase Inhibitors: The tetrahydrobenzothiophene moiety can be designed to interact with the ATP-binding site of various kinases. The isocyanate group can be used to introduce side chains that occupy adjacent hydrophobic pockets or form hydrogen bonds with the hinge region of the kinase.
-
Protease Inhibitors: The electrophilic nature of the isocyanate can be exploited to form covalent bonds with nucleophilic residues (e.g., serine or cysteine) in the active site of proteases.
-
GPCR Ligands: The tetrahydrobenzothiophene scaffold has been explored for its interaction with G-protein coupled receptors. The isocyanate functionality allows for the systematic modification of the molecule to probe the ligand-binding pocket and optimize affinity and selectivity.
-
Histone Deacetylase (HDAC) Inhibitors: Novel tetrahydrobenzothiophene-based benzamides have been identified as HDAC inhibitors.[9] The isocyanate can serve as a key intermediate in the synthesis of such amide derivatives.
The versatility of the isocyanate group allows for the rapid generation of a diverse set of derivatives, which is highly advantageous in the early stages of drug discovery for establishing structure-activity relationships (SAR).
Conclusion
4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene represents a valuable and highly versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from the corresponding amine and the exceptional reactivity of the isocyanate group provide a robust platform for the creation of novel molecular entities. The proven biological relevance of the tetrahydrobenzothiophene scaffold further enhances the potential of this compound as a starting point for the development of new and effective therapeutic agents targeting a wide range of diseases. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds significant promise for the future of drug development.
References
- Technical Insights into Isocyanate Reaction Pathways - Patsnap Eureka. (2025, July 10).
- Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals. (2023, October 21).
- 1.2.1 - Isocyanate Reactions - poliuretanos.
- Isocyanate - Wikipedia.
- Isocyanates and Isothiocyanates - CAMEO Chemicals - NOAA.
- Discovery of novel Tetrahydrobenzo[b]thiophene and pyrrole based scaffolds as potent and selective CB2 receptor ligands: The structural elements controlling binding affinity, selectivity and functionality | Request PDF - ResearchGate.
- Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents - PubMed. (2024, January 15).
- Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed. (2021, May 15).
-
Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][10]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC. Retrieved from
- Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. (2015, January 19).
- Methyl 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | SCBT.
- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC.
- Benzothiophene - Wikipedia.
Sources
- 1. Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals [dongsenchem.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. poliuretanos.net [poliuretanos.net]
- 4. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 5. Benzothiophene - Wikipedia [en.wikipedia.org]
- 6. Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Guide: Solubility Profile and Handling of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
[1][2][3]
Executive Summary & Chemical Identity
4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (CAS: 58093-92-8) is a specialized heterocyclic building block used primarily in the synthesis of urea and carbamate derivatives for pharmaceutical applications.[1][2][3] Its structure consists of a lipophilic 4,5,6,7-tetrahydrobenzothiophene core functionalized with a reactive isocyanate (-NCO) group at the C4 position.[1][2][3]
Effective utilization of this compound requires a strict understanding of its solubility-reactivity paradox : while it is physically soluble in a wide range of organic solvents, it is chemically incompatible with many of them (specifically protic solvents).[1][2][3] This guide defines the solvent systems necessary to maintain chemical integrity during dissolution and processing.[3]
Chemical Profile
| Property | Detail |
| CAS Number | 58093-92-8 |
| Molecular Formula | C9H9NOS |
| Molecular Weight | 179.24 g/mol |
| Physical State | Colorless to pale yellow liquid (typically) |
| Storage Requirement | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Moisture Sensitive |
Solubility & Solvent Compatibility Matrix
The solubility of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is governed by two factors:
-
Lipophilicity: The tetrahydrobenzothiophene bicyclic system renders the molecule highly soluble in non-polar and polar aprotic solvents.[2][3]
-
Electrophilicity: The isocyanate carbon is highly susceptible to nucleophilic attack.[2][3] Solubility cannot be divorced from stability. [1][2]
Recommended Solvents (Aprotic & Anhydrous)
These solvents dissolve the compound without degrading the isocyanate functionality. They must be anhydrous (water content <50 ppm).[2][3]
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred for reactions at RT.[1][2][3] High volatility allows easy removal.[2] |
| Chlorinated | Chloroform (CHCl₃) | Excellent | Alternative to DCM; ensure acid-free (stabilized with amylene, not ethanol).[1][2] |
| Ethers | Tetrahydrofuran (THF) | High | Excellent for coupling reactions.[2][3] Must be free of peroxides and water.[2][3] |
| Ethers | 1,4-Dioxane | High | Useful for higher temperature reactions.[1][2][3] |
| Aromatics | Toluene | High | Ideal for reflux conditions; azeotropes water if present.[2] |
| Polar Aprotic | DMF / DMSO | High | Use only if necessary for subsequent nucleophilic attacks.[2] Hard to remove. |
| Esters | Ethyl Acetate | Good | Good for workups, but ensure it is strictly anhydrous to prevent hydrolysis.[2][3] |
Incompatible Solvents (Protic & Reactive)
DO NOT USE these solvents for dissolution unless the specific goal is to derivatize the isocyanate.[2]
| Solvent Class | Specific Solvent | Reaction Product (Degradation) |
| Alcohols | Methanol, Ethanol, IPA | Forms Carbamates (Urethanes) immediately.[1][2][3] |
| Water | Aqueous buffers, wet solvents | Forms Carbamic Acid |
| Amines | Pyridine (wet), Primary amines | Forms Ureas .[2][3] |
| Acids | Acetic Acid, Formic Acid | Forms mixed anhydrides/amides; catalyzes degradation.[2][3] |
Mechanism of Degradation
Understanding why solubility fails in protic media is critical for troubleshooting.[2][3] The isocyanate group undergoes rapid nucleophilic addition.[3]
Figure 1: Degradation pathways of the isocyanate moiety in protic solvents. The formation of the symmetric urea is often observed as white turbidity or precipitation in "wet" organic solvents.[1][3]
Standard Operating Procedures (SOPs)
Solvent Drying Protocol
Commercial "anhydrous" solvents may still contain enough water to degrade sensitive isocyanates.[2][3]
-
Selection: Purchase solvents packaged under inert gas with "Sure/Seal" or equivalent septa.[2][3]
-
Verification: If the bottle has been open for >1 week, test water content (Karl Fischer titration) or dry over activated 3Å or 4Å molecular sieves for 24 hours.
-
Target: Water content should be <50 ppm .
Dissolution Workflow
This protocol ensures the integrity of the 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene stock solution.[1][2][3]
-
Preparation: Purge the receiving vial/flask with dry Nitrogen or Argon for 2 minutes.[2][3]
-
Weighing: Weigh the isocyanate quickly. If the compound is a liquid, use a gas-tight syringe to transfer by volume (Density
1.1–1.2 g/mL, verify specific batch CoA).[1][2][3] -
Solvent Addition: Add anhydrous DCM or THF via syringe through a septum.
-
Mixing: Swirl gently. Vortexing is acceptable if the vessel is sealed.[2][3]
-
Observation: The solution should remain clear.
Solvent Selection Decision Tree
Figure 2: Decision logic for selecting the appropriate solvent for storage or reaction.
References
Sources
- 1. CAS 13414-95-4: 4,5,6,7-Tetrahydro-4-benzothiophenone [cymitquimica.com]
- 2. 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid | C9H10O2S | CID 2063443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-Tetrahydrobenzo[b]thiophene, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
safety data sheet SDS for 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Technical Whitepaper: Handling and Safety Protocols for 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Part 1: Executive Summary & Chemical Identity
The Challenge: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (CAS: 58093-92-8) is a specialized bicyclic electrophile used primarily in the synthesis of urea- and carbamate-based pharmacophores. Unlike commodity isocyanates (e.g., TDI, MDI), specific toxicological data for this compound is sparse.
The Directive: In the absence of a compound-specific LD50 or LC50, researchers must adopt a "Maximum Hazard Assumption" strategy. This guide synthesizes the known reactivity of the isocyanate functional group (–N=C=O) with the lipophilic nature of the tetrahydrobenzothiophene core to establish a self-validating safety protocol.
Chemical Profile
| Property | Description |
| Chemical Name | 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene |
| CAS Number | 58093-92-8 |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | ~179.24 g/mol |
| Physical State | Viscous oil or low-melting solid (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water/Alcohols. |
| Core Reactivity | Electrophilic attack at Carbonyl (C=O); Sensitive to moisture/nucleophiles. |
Part 2: Hazard Identification & Mechanism
1. Respiratory Sensitization (The Critical Risk) Like all isocyanates, this compound is a potent respiratory sensitizer. The mechanism involves the acylation of nucleophilic residues (lysine, serine) on airway proteins (e.g., albumin, keratin).
-
Causality: The lipophilic benzothiophene ring facilitates transport across cell membranes, potentially increasing the haptenization rate compared to smaller, hydrophilic isocyanates.
-
Consequence: Exposure can lead to immediate irritation or delayed hypersensitivity (occupational asthma), where even trace amounts trigger anaphylaxis in sensitized individuals.
2. The "Pressure Bomb" Effect Isocyanates react with ambient moisture to form carbamic acid, which spontaneously decarboxylates to release amine and Carbon Dioxide (CO₂).
-
Risk: Storing this compound in a sealed vial without a desiccator can lead to pressure buildup and vessel rupture.
3. Visualizing Reactivity The following diagram maps the chemical fate of the molecule upon contact with environmental factors.
Figure 1: Reactivity pathways dictating storage and quenching protocols. Note the CO₂ generation pathway.[1]
Part 3: Engineering Controls & PPE
1. Barrier Protection (Glove Selection) Standard latex gloves are insufficient for this compound.[2] The lipophilic tetrahydrobenzothiophene moiety allows for rapid permeation through natural rubber.
-
Protocol: Use Double-Gloving .
-
Inner Layer: 4-mil Nitrile (Tactility).
-
Outer Layer: 5-mil Nitrile or Laminate (Chemical Resistance).
-
Change Frequency: Immediately upon splash or every 30 minutes of active handling.
-
2. Ventilation
-
Requirement: All open handling must occur within a certified chemical fume hood with a face velocity of >100 fpm.
-
Weighing: If the compound is a solid/powder, use a static-free balance enclosure inside the hood. If liquid, use positive-displacement pipettes to prevent dripping.
Part 4: Operational Procedures
A. Storage Protocol
-
Temperature: Store at 2°C to 8°C.
-
Atmosphere: Purge headspace with Argon or Nitrogen after every use.
-
Secondary Containment: Store the primary vial inside a secondary jar containing desiccant (e.g., Drierite) and activated carbon to absorb fugitive vapors.
B. Decontamination & Quenching
Never dispose of active isocyanate directly into aqueous waste streams (risk of exothermic polymerization and CO₂ evolution in waste drums).
The "Decon-Solution" Standard: Prepare a quenching solution before starting work:
-
Composition: 50% Ethanol + 45% Water + 5% Concentrated Ammonia (or 10% Sodium Carbonate).
-
Mechanism: The alcohol dissolves the lipophilic isocyanate; the ammonia/base rapidly converts it to a stable, non-toxic urea.
C. Emergency Spill Workflow
In the event of a spill outside the hood, evacuate the immediate area. Do not attempt cleanup without a respirator (SCBA or Full-Face Organic Vapor).
Figure 2: Emergency response workflow for isocyanate spills.
Part 5: Synthesis & Application Context
Why this Molecule? The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a bioisostere for indole and naphthalene systems. It is frequently employed in:
-
Kinase Inhibitors: Targeting the ATP binding pocket where the sulfur atom interacts with gatekeeper residues.
-
GPCR Ligands: Specifically for allosteric modulation of serotonin or dopamine receptors.
Reaction Setup (Best Practice):
-
Solvent Choice: Anhydrous DCM or Toluene. Avoid nucleophilic solvents (MeOH, EtOH) unless forming carbamates.
-
Catalysis: If reacting with sterically hindered amines, use a mild base (DIPEA) or catalyst (DMAP), but add slowly to control exotherm.
-
Monitoring: Follow the disappearance of the Isocyanate peak (~2270 cm⁻¹) using IR spectroscopy. This is the most reliable method to confirm reaction completion before workup.
Part 6: References
-
Centers for Disease Control and Prevention (CDC/NIOSH). (2020). Isocyanates: Worker Safety and Health Topic. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4,5,6,7-Tetrahydro-1-benzothiophen-4-one (Precursor Data). Retrieved from [Link]
Sources
Literature Review and Synthetic Workflows of Tetrahydrobenzothiophene Isocyanate Derivatives
Executive Summary
Tetrahydrobenzothiophene (THBT) isocyanate derivatives represent a highly versatile class of electrophilic intermediates in modern medicinal chemistry and drug design. Originating from the functionalization of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, these isocyanates serve as the primary building blocks for a vast array of pharmacologically active ureas, thioureas, and carbamates. This technical guide explores the mechanistic rationale behind their synthesis, provides self-validating experimental protocols, and reviews their structure-activity relationships (SAR) across oncological, metabolic, and antimicrobial targets.
Mechanistic Rationale and Synthetic Strategy
The synthesis of THBT isocyanate derivatives is fundamentally a two-phase process designed to maximize atom economy and structural functionalization.
Phase 1 involves the construction of the thiophene ring via the . This base-catalyzed condensation between cyclohexanone, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur provides the 2-amino-THBT core[1]. The reaction proceeds through a Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by sulfur-mediated cyclization[2].
Phase 2 is the phosgenation of the primary amine to yield the reactive isocyanate. While traditional methods employed highly toxic phosgene gas, modern pharmaceutical protocols utilize triphosgene (bis(trichloromethyl) carbonate), a crystalline solid that safely generates phosgene in situ[3]. The resulting isocyanate (-N=C=O) is a highly electrophilic moiety that readily undergoes nucleophilic addition with primary/secondary amines or alcohols to form ureas and carbamates, respectively.
Figure 1: Mechanistic pathway from cyclohexanone to THBT-urea derivatives.
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to implement protocols that are not only reproducible but inherently self-validating. The following workflows detail the synthesis of the THBT core and its subsequent conversion to the isocyanate, complete with mechanistic causality and validation checkpoints.
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
-
Reagent Assembly : In a 250 mL round-bottom flask, combine cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.
-
Causality : Absolute ethanol is chosen as a protic solvent to stabilize the transition states during the initial Knoevenagel condensation without acting as a competing nucleophile.
-
-
Sulfur Addition : Add elemental sulfur (S₈, 1.0 eq) to the stirring mixture.
-
Catalyst Initiation : Dropwise add diethylamine or triethylamine (0.5 eq) at room temperature.
-
Causality : The slow addition of the amine base prevents a runaway exothermic condensation and mitigates the risk of sulfur poisoning. The base deprotonates the activated methylene, driving the formation of the α,β-unsaturated nitrile intermediate[1].
-
-
Cyclization : Heat the mixture to 50°C and stir for 12 hours.
-
Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of starting materials and the emergence of a highly UV-active spot indicates successful cyclization.
-
Isolation : Cool the mixture in an ice bath. Filter the resulting precipitate, wash with chilled ethanol, and dry under vacuum to yield the 2-amino-THBT intermediate[3].
Protocol 2: Triphosgene-Mediated Isocyanate Formation and Urea Derivatization
-
Preparation : Dissolve the 2-amino-THBT intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Causality : Anhydrous conditions and argon are mandatory; isocyanates are highly sensitive to moisture and will rapidly hydrolyze to carbamic acids, which spontaneously decarboxylate back to the primary amine.
-
-
Phosgenation : Cool the solution to 0°C. Add triphosgene (0.35 eq) followed by the dropwise addition of triethylamine (2.0 eq).
-
Causality : Operating at 0°C suppresses the exothermic dimerization of the isocyanate. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction to prevent the formation of unreactive amine hydrochlorides.
-
-
Validation Checkpoint (Critical) : Extract a 0.1 mL aliquot, evaporate the DCM, and analyze via FT-IR spectroscopy. The complete disappearance of the N-H stretching bands (3400–3300 cm⁻¹) and the appearance of a sharp, intense -N=C=O stretching band at ~2250 cm⁻¹ confirms the formation of the THBT isocyanate[4].
-
Nucleophilic Addition : To the in situ generated isocyanate, add the desired nucleophile (e.g., benzylamine, 1.1 eq) and stir at room temperature for 4 hours.
-
Purification : Quench with water, extract with DCM, dry over MgSO₄, and purify via flash chromatography to isolate the final THBT-urea derivative[3].
Biological Applications and Target Binding
The derivatization of THBT isocyanates has yielded compounds with profound biological activities, primarily due to the lipophilic nature of the tetrahydrobenzothiophene core, which enhances membrane permeability and fits seamlessly into hydrophobic protein binding pockets.
Anticancer Activity (Kinase and Tubulin Inhibition)
Recent breakthroughs utilizing have identified THBT-urea derivatives as potent broad-spectrum antitumor agents. Specifically, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea has demonstrated the ability to induce dose-dependent G2/M cell cycle arrest. Mechanistically, these compounds act as dual inhibitors, disrupting tubulin polymerization while simultaneously inhibiting WEE1 kinase, a critical cell cycle regulator[3].
Metabolic and Inflammatory Diseases (FABP4/5 Inhibition)
Beyond oncology, THBT isocyanates are critical intermediates in the synthesis of allosteric modulators. For instance, reacting 2-isocyanato-THBT derivatives with cyclic amino acids (such as pyrrolidine-2-carboxylic acid) yields potent. These targets are heavily implicated in metabolic syndrome, type 2 diabetes, and atherosclerosis[5].
Antimicrobial Efficacy
THBT-ureas and amides also exhibit significant antibacterial properties. By modifying the 3-position of the THBT ring (e.g., acyl or carboxylate groups) and reacting the 2-isocyanate with aryl amines, researchers have developed agents that disrupt bacterial cell wall synthesis and exhibit antivirulence activity against Staphylococcus aureus[6].
Quantitative Yield and Activity Data
The following table summarizes the structure-activity relationships and quantitative efficacies of key THBT isocyanate derivatives across various therapeutic domains.
| Scaffold (Isocyanate Precursor) | Nucleophilic Reagent | Derivative Class | Primary Biological Target | Representative Efficacy / IC₅₀ |
| 3-Cyano-THBT | Benzylamine | Benzyl-Urea | Tubulin / WEE1 Kinase | High G2/M arrest; Broad-spectrum |
| 3-Oxadiazole-THBT | Pyrrolidine-2-carboxylic acid | Pyrrolidine-Urea | FABP4/5 | IC₅₀ < 100 nM (Diabetes/Cancer) |
| 3-Carboxylate-THBT | Arylamines | Diaryl-Urea | Bacterial Cell Wall | MIC 16-32 µg/mL (S. aureus) |
| 3-Cyano-THBT | Hydrazono derivatives | Triazene / Urea | Antimicrobial | MIC 8-16 µg/mL |
Conclusion and Future Perspectives
Tetrahydrobenzothiophene isocyanates remain a cornerstone in the rapid diversification of biologically active scaffolds. By leveraging self-validating synthetic protocols—specifically the synergy between the Gewald reaction and controlled phosgenation—researchers can achieve high-fidelity libraries of ureas and carbamates. Future drug development efforts will likely focus on utilizing these isocyanates for targeted protein degradation (PROTACs) or integrating them into advanced nanoparticle delivery systems to further enhance their pharmacokinetic profiles and tumor accumulation.
References
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity Source: National Institutes of Health (NIH) / PMC URL:[Link]
- WO2013189841A1 - New bicyclic thiophenylamide compounds Source: Google Patents URL
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Semantic Scholar / Arkivoc URL:[Link]
-
Synthesis and antimicrobial evaluations of dyes synthesized from 4,5,6,7-tetrahydrobenzo[b]thiophene Source: Bibliomed URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. WO2013189841A1 - New bicyclic thiophenylamide compounds - Google Patents [patents.google.com]
- 6. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Characterization and Handling of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
This guide provides an in-depth technical analysis of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene , a critical intermediate in the synthesis of pharmaceutical agents, particularly dopamine agonists.
Executive Summary
4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (CAS: 58093-92-8 ) is a bicyclic electrophile utilized primarily as a building block for chiral amines and urea derivatives in medicinal chemistry. Its structural core—a tetrahydrobenzothiophene fused ring—is a pharmacophore often associated with CNS-active compounds (e.g., Rotigotine).
Due to the high reactivity of the isocyanate group (-NCO) toward nucleophiles (moisture, alcohols, amines), accurate determination of its physical properties requires strict anhydrous conditions. This guide details the physicochemical profile, predicted thermodynamic data, and rigorous experimental protocols for characterization.
Physicochemical Profile
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene |
| CAS Number | 58093-92-8 |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| SMILES | O=C=NC1CCCC2=C1C=CS2 |
| Structural Class | Heterocyclic Isocyanate |
Thermal Properties (Melting & Boiling Points)
Experimental data for this specific isocyanate is sparse in open literature, often requiring reliance on high-fidelity computational models and comparative analysis with structural analogs (e.g., the corresponding amine or ketone).
| Property | Value / Range | Source/Methodology |
| Boiling Point (Predicted) | 286.0 ± 28.0 °C (at 760 mmHg) | Computational Prediction (ACD/Labs) |
| Boiling Point (Vacuum) | Est. 130–140 °C (at 1–2 mmHg) | Extrapolated from analogs |
| Melting Point | < 25 °C (Likely Liquid) | Structural estimation* |
| Density | 1.2 ± 0.1 g/cm³ | Predicted |
| Flash Point | > 110 °C | Estimated based on BP |
*Note: The precursor ketone (6,7-dihydrobenzo[b]thiophen-4(5H)-one) melts at 35–37 °C. Isocyanates typically exhibit lower melting points than their corresponding amines or amides due to the absence of strong hydrogen bonding. Thus, this compound is expected to be a viscous oil or low-melting solid at room temperature.
Experimental Determination Protocols
For researchers synthesizing this intermediate de novo, the following protocols ensure accurate property validation while mitigating decomposition.
Boiling Point Determination (Vacuum Distillation)
Objective: Determine the boiling point without thermal degradation (polymerization/carbodiimide formation).
Protocol:
-
Setup: Assemble a short-path distillation apparatus with a Cow receiver. Ensure all glassware is oven-dried (120 °C) and flushed with Argon.
-
Vacuum Application: Connect a high-vacuum pump capable of reaching < 2 mmHg.
-
Heating: Use a silicone oil bath. Do not use a heating mantle directly on the flask to avoid hot spots.
-
Observation:
-
Slowly ramp temperature.
-
Record the vapor temperature (
) and the bath temperature ( ) when steady reflux is observed. -
Target Range: Expect distillation between 120–150 °C at reduced pressure.
-
Melting Point (DSC Method)
Objective: Precise determination of phase transition for low-melting solids.
Protocol:
-
Sample Prep: Seal 2–5 mg of the substance in an hermetic aluminum pan inside a glovebox (N₂ atmosphere) to prevent hydrolysis by atmospheric moisture.
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Cycle: Cool to -50 °C, then ramp to 100 °C at 5 °C/min.
-
Analysis: Identify the endothermic peak onset (
) as the melting point.
Synthesis & Reaction Context[1]
The physical properties of the isocyanate are best understood through its synthesis pathway. It is typically generated from 4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine via phosgenation or triphosgene treatment.
Synthesis Workflow
The following diagram illustrates the generation of the isocyanate and its subsequent reactivity, highlighting where physical property validation occurs.
Figure 1: Synthesis pathway transforming the amine precursor into the target isocyanate, followed by derivatization.
Handling & Safety (E-E-A-T)
Stability & Storage
-
Moisture Sensitivity: Isocyanates react rapidly with water to form carbamic acids, which spontaneously decarboxylate to regenerate the amine and release CO₂. This can pressurize sealed vessels.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.
-
Quenching: Spills should be neutralized with a solution of 5% surfactant, 5% sodium carbonate, and 90% water.
Analytical Validation
When validating the identity of the synthesized isocyanate, rely on Infrared (IR) Spectroscopy rather than just MP/BP.
-
Key Marker: Look for the strong, sharp Isocyanate stretch at 2250–2270 cm⁻¹ .
-
Absence: Ensure no broad N-H stretch (3300–3500 cm⁻¹) remains from the starting amine.
References
-
BLD Pharm. (2024). Product Data Sheet: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (CAS 58093-92-8).[1] Retrieved from
-
ChemicalBook. (2024). Predicted Properties for Tetrahydrobenzothiophene Derivatives. Retrieved from
-
PubChem. (2024). Compound Summary: 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives. National Library of Medicine. Retrieved from
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: 4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine. Retrieved from
Sources
A Comprehensive Guide to the Structural Elucidation of 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-yl Isocyanate
This technical guide provides a comprehensive framework for the structural analysis of 4,5,6,7-tetrahydrobenzo[b]thiophene-4-yl isocyanate, a molecule of interest for researchers, scientists, and drug development professionals. While this specific isocyanate is commercially available (CAS 58093-92-8), detailed public-domain analytical data is scarce.[1] This guide, therefore, leverages established principles and data from analogous structures to present a robust, multi-technique approach for its complete characterization. We will delve into the rationale behind the selection of each analytical technique, provide detailed experimental protocols, and interpret the anticipated data, ensuring a self-validating system for its structural confirmation.
Introduction and Molecular Overview
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-yl isocyanate incorporates a bicyclic tetrahydrobenzothiophene core and a highly reactive isocyanate functional group. The thiophene moiety is a common scaffold in medicinal chemistry, and the isocyanate group is a versatile handle for forming urea, urethane, and thiocarbamate linkages, making this molecule a potentially valuable building block in drug discovery.[2][3][4] A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization.
The analytical workflow presented herein is designed to provide unambiguous structural confirmation, moving from foundational techniques that confirm the presence of key functional groups to high-resolution methods that elucidate fine stereochemical details.
Synthesis and Handling Considerations
A plausible synthetic route to 4,5,6,7-tetrahydrobenzo[b]thiophene-4-yl isocyanate involves the conversion of the corresponding 4-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. This precursor amine can be synthesized from 6,7-dihydrobenzo[b]thiophen-4(5H)-one.[5] The amine can then be converted to the isocyanate using a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent.
Caution: Isocyanates are highly reactive and toxic. They are sensitive to moisture and can react with nucleophiles such as alcohols and amines.[6] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7]
Spectroscopic Characterization
A combination of infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry forms the cornerstone of the structural elucidation of this molecule.
Infrared (IR) Spectroscopy: Probing Functional Groups
Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 4,5,6,7-tetrahydrobenzo[b]thiophene-4-yl isocyanate, the most diagnostic absorption will be the strong, sharp band characteristic of the isocyanate group (-N=C=O).
Experimental Protocol: A neat spectrum of the liquid sample can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the sample is placed on the ATR crystal, and the spectrum is recorded. Alternatively, a dilute solution in a non-polar solvent like carbon tetrachloride can be analyzed using a transmission cell.[8]
Anticipated Data:
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| ~2270-2240 | -N=C=O asymmetric stretch | Strong, Sharp | [9] |
| ~3100 | Aromatic C-H stretch (thiophene) | Medium | [10] |
| ~2930, ~2850 | Aliphatic C-H stretch (cyclohexene) | Medium-Strong | [10] |
| ~1450 | Aromatic C=C stretch (thiophene) | Medium | [10] |
| ~700 | C-S stretch | Weak-Medium | [10] |
The presence of a strong absorption band in the 2270-2240 cm⁻¹ region is a definitive indicator of the isocyanate functionality.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for the complete mapping of the molecule's connectivity. 2D NMR techniques such as COSY and HSQC are invaluable for assigning complex spin systems.
Experimental Protocol: A solution of the compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is prepared in a deuterated solvent such as chloroform-d (CDCl₃) and transferred to a 5 mm NMR tube.[10] Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Anticipated ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.0 | d | 1H | Thiophene H-2 or H-3 |
| ~6.9-6.7 | d | 1H | Thiophene H-2 or H-3 |
| ~4.5-4.2 | t or m | 1H | H-4 (methine) |
| ~2.9-2.7 | m | 2H | H-7 (allylic methylene) |
| ~2.2-1.8 | m | 4H | H-5 and H-6 (aliphatic methylenes) |
Anticipated ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~140-135 | Thiophene C-3a or C-7a |
| ~130-125 | Thiophene C-3a or C-7a |
| ~125-120 | Thiophene C-2 or C-3 |
| ~120-115 | Thiophene C-2 or C-3 |
| ~125 | -N=C=O |
| ~50-45 | C-4 (methine) |
| ~30-20 | C-5, C-6, C-7 (aliphatic methylenes) |
The exact chemical shifts and coupling constants would need to be determined experimentally. 2D NMR experiments would be crucial for unambiguous assignments.
Workflow for NMR Analysis
Caption: A typical workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition. Fragmentation patterns observed in the mass spectrum can offer further structural clues.
Experimental Protocol: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.[10] Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable soft ionization techniques to observe the molecular ion.[11][12]
Anticipated Data:
| m/z | Ion |
| [M+H]⁺ | Protonated molecular ion |
| [M]⁺˙ | Radical cation (depending on ionization) |
| [M-NCO]⁺ | Fragment corresponding to loss of the isocyanate group |
The fragmentation pattern will likely involve the loss of the isocyanate group and subsequent fragmentation of the tetrahydrobenzothiophene core.
X-ray Crystallography: Unambiguous 3D Structure
Rationale: While the spectroscopic techniques described above provide strong evidence for the structure of 4,5,6,7-tetrahydrobenzo[b]thiophene-4-yl isocyanate, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure, including the conformation of the cyclohexene ring.
Experimental Protocol: High-quality single crystals of the compound need to be grown. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or by vapor diffusion. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the atomic positions. For analogous tetrahydrobenzothiophene derivatives, the cyclohexene ring has been observed in a half-chair conformation.[13]
Structural Analysis Workflow
Caption: An integrated approach to structural analysis.
Conclusion
The structural elucidation of 4,5,6,7-tetrahydrobenzo[b]thiophene-4-yl isocyanate requires a multi-faceted analytical approach. By systematically applying IR, NMR, and mass spectrometry, a comprehensive and validated structural assignment can be achieved. For absolute stereochemical and conformational proof, single-crystal X-ray crystallography is the gold standard. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this and other novel heterocyclic isocyanates, paving the way for their application in drug discovery and materials science.
References
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. PubMed. [Link]
-
THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements. [Link]
-
Infrared Spectroscopy. MSU chemistry. [Link]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC. [Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. [Link]
-
Isocyanate Sampling and Analysis. IOM World. [Link]
-
Charge-exchange mass spectra of thiophene, pyrrole and furan. RSC Publishing. [Link]
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PMC. [Link]
-
DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY. Environment Protection Engineering. [Link]
-
Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. [Link]
-
A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]
-
Isocyanates analysis laboratory. Analytice. [Link]
-
Infrared spectroscopic study of isocyanate formation in the reaction of NO and CO over Cr2O3/Al2O3 and Cr2O3/SiO2. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
-
A Study of the Near-Infrared Spectra of Some Aliphatic and Aromatic Isocyanates. Analytical Chemistry. [Link]
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. ResearchGate. [Link]
-
Crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene. PMC. [Link]
-
Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives. Bentham Science Publishers. [Link]
-
The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. [Link]
-
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PubMed. [Link]
-
Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. Oriental Journal of Chemistry. [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. [Link]
-
Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as... ResearchGate. [Link]
-
"Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition and Anticancer Activity". ResearchGate. [Link]
-
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC. [Link]
-
Isocyanate-based multicomponent reactions. PMC - NIH. [Link]
-
Relative reactivity's of various functional groups towards isocyanates. ResearchGate. [Link]
-
Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. Academia.edu. [Link]
-
Studies on the reactivity of isocyanates and isothiocyanates with palladium-imidoyl complexes. University of South Wales. [Link]
-
2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. PubChem. [Link]
-
6,7-Dihydrobenzo[b]thiophen-4(5H)-one. CAS Common Chemistry. [Link]
-
benzo[b]thiophene-3-carboxamide, N-(4-chlorophenyl)-4,5,6,7-tetrahydro-. SpectraBase. [Link]
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- 13. Crystal structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene in Medicinal Chemistry: Escaping Flatland with Bicyclic Isocyanates
Executive Summary
In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor physicochemical properties, including low aqueous solubility and high attrition rates in clinical trials. As a Senior Application Scientist, I frequently advocate for the strategic incorporation of sp3-rich, three-dimensional pharmacophores to improve target specificity and pharmacokinetic profiles.
4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (CAS: 58093-92-8) represents a highly specialized, electrophilic building block designed to address this challenge[1]. By providing a reactive isocyanate vector at the sp3-hybridized 4-position of a tetrahydrobenzothiophene (THBT) ring, this reagent allows medicinal chemists to rapidly append a bulky, lipophilic, and 3D-oriented bicyclic system to amines and alcohols, generating highly functionalized ureas and carbamates without the need for harsh coupling reagents.
Structural Rationale: Escaping Flatland
The majority of THBT derivatives reported in the literature are synthesized via the classical Gewald reaction, which yields 2-amino-4,5,6,7-tetrahydrobenzothiophenes. In those systems, the amine is attached directly to the aromatic thiophene ring, resulting in a planar, aniline-like geometry.
Conversely, 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene places the reactive group on the saturated cyclohexene ring.
-
3D Topography (Fsp3): The C4 position is sp3-hybridized and constitutes a chiral center. This projects the resulting urea or carbamate linkage out of the plane of the thiophene ring, creating a distinct 3D vector that fits uniquely into deep hydrophobic protein pockets.
-
Bioisosterism: The THBT-4-yl moiety serves as a superior bioisostere for 1-indanyl or tetrahydronaphthyl groups. The substitution of a benzene ring with a thiophene alters the electron density, introduces a weak hydrogen-bond acceptor (sulfur), and often improves metabolic stability against CYP450-mediated oxidation.
Therapeutic Applications & Quantitative Profiling
The THBT scaffold is a privileged pharmacophore. When linked via ureas or carbamates, it exhibits potent activity across multiple therapeutic areas, from oncology to infectious diseases.
-
Kinase Inhibition (Oncology): Diaryl ureas are classic Type II kinase inhibitors (e.g., Sorafenib) that bind the DFG-out conformation of kinases. Replacing a flat aryl group with the THBT-4-yl moiety enhances the residence time in the hydrophobic pocket of receptors like VEGFR-2[2].
-
Metabolic Targeting (Colorectal Cancer): THBT carbamate derivatives have demonstrated significant efficacy in inhibiting Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), effectively disrupting the Warburg effect in proliferating tumor cells[3].
-
Anti-Infectives: THBT derivatives have shown broad-spectrum antibacterial activity, acting as potent inhibitors against both Gram-negative and Gram-positive strains[4].
Table 1: Validated Pharmacological Targets for Tetrahydrobenzothiophene (THBT) Scaffolds
| Therapeutic Area | Target / Mechanism | Representative THBT Derivative Activity | Reference |
| Antibacterial | E. coli / P. aeruginosa | MIC = 1.00 – 1.11 μM | [4] |
| Colorectal Cancer | PDK1 / LDHA Inhibition | IC50 = 57.10 – 64.10 μg/mL | [3] |
| Breast Cancer | VEGFR-2 Tyrosine Kinase | 65% Inhibition in TAM-resistant cells | [5] |
Self-Validating Experimental Protocol: Synthesis of THBT-Ureas
The following protocol details the synthesis of a 1-alkyl/aryl-3-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)urea library.
Causality & Design: Isocyanates are highly reactive electrophiles. By utilizing 4-isocyanato-THBT, we bypass the need for coupling reagents (like HATU or EDC), ensuring high atom economy. However, isocyanates are moisture-sensitive; exposure to water generates carbamic acids that rapidly decarboxylate into symmetric ureas. Therefore, strict anhydrous conditions are self-validating requirements for high yields.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL round-bottom flask. Purge with argon. Dissolve the primary or secondary amine nucleophile (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 3.0 mL).
-
Addition: Cool the solution to 0 °C using an ice bath. Causality: Cooling minimizes exothermic dimerization and suppresses side reactions with any trace moisture. Add 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (1.05 equiv, 0.525 mmol) dropwise via a gas-tight syringe.
-
Reaction & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). Self-Validation: The thiophene ring is highly UV-active (254 nm). The disappearance of the starting amine and the emergence of a new, less polar UV-active spot confirms conversion.
-
Quenching (Scavenger Workflow): Instead of aqueous workup (which can complicate the isolation of polar ureas), add 2.0 equivalents of polymer-supported trisamine resin to the mixture and stir for 30 minutes. Causality: The resin covalently binds any unreacted isocyanate, allowing it to be removed via simple filtration.
-
Isolation & Characterization: Filter the mixture through a Celite pad, wash with DCM, and concentrate under reduced pressure.
-
Analytical Validation: In
H NMR (CDCl ), successful coupling is validated by the appearance of the urea N-H protons (typically broad singlets at 5.5–7.0 ppm) and the diagnostic chiral C4 methine proton of the THBT ring (multiplet at 4.8–5.1 ppm).
-
Visualizing the Chemistry and Biology
Below is the synthetic workflow demonstrating the streamlined generation of THBT-based libraries.
Fig 1. General synthetic workflow for THBT-based urea libraries.
Once synthesized, these THBT-ureas frequently act as kinase inhibitors. The diagram below maps the logical relationship of how a THBT-urea derivative inhibits Receptor Tyrosine Kinase (RTK) signaling to induce apoptosis in cancer models.
Fig 2. THBT-urea mediated inhibition of RTK signaling, suppressing tumor growth.
Conclusion
4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is far more than a simple building block; it is a strategic vector for introducing 3D complexity into drug candidates. By leveraging the high reactivity of the isocyanate group and the unique sp3-rich topography of the C4-substituted tetrahydrobenzothiophene ring, medicinal chemists can efficiently explore novel chemical space, improve pharmacokinetic properties, and engage difficult hydrophobic binding pockets across a multitude of disease targets.
References
-
RSC Medicinal Chemistry. "Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives." RSC Med. Chem., 2022. Available at:[Link]
-
ACS Omega. "Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer." ACS Omega, 2021. Available at:[Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. "Design, synthesis and biological evaluation of a new thieno[2,3-d]pyrimidine-based urea derivative with potential antitumor activity against tamoxifen sensitive and resistant breast cancer cell lines." Taylor & Francis, 2020. Available at:[Link]
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Reactivity Profile of Heterocyclic Isocyanates: An In-Depth Technical Guide
Executive Summary
Heterocyclic isocyanates represent a unique and highly reactive class of heterocumulenes. Unlike their aromatic counterparts (e.g., phenyl isocyanate), the incorporation of an electron-withdrawing heteroatom fundamentally alters their electronic landscape, rendering the isocyanate carbon exceptionally electrophilic. This guide dissects the kinetic stability, synthetic methodologies, and nucleophilic addition profiles of heterocyclic isocyanates, providing actionable, self-validating protocols for researchers leveraging these scaffolds in medicinal chemistry and drug development.
Intrinsic Reactivity & Kinetic Stability: The Causality of Instability
The defining characteristic of heterocyclic isocyanates is their pronounced instability and tendency to self-react, as detailed in[1].
The Causality of Instability: In a typical aromatic isocyanate, the phenyl ring donates electron density via resonance, stabilizing the partial positive charge on the isocyanate carbon. However, in heterocyclic systems like pyridine or pyrimidine, the electronegative heteroatom (e.g., nitrogen) exerts a strong inductive and resonance electron-withdrawing effect. This severely depletes electron density from the -N=C=O group, creating a highly electrophilic carbon center.
Consequently, these molecules are highly susceptible to intermolecular nucleophilic attack by other isocyanate molecules. For instance, attempts to isolate 2-pyridyl isocyanate typically result in rapid dimerization into a uretidinedione, while the 4-pyridyl isomer readily trimerizes into an isocyanurate[1].
Dimerization and trimerization pathways of highly reactive heterocyclic isocyanates.
Overcoming Instability: Synthetic Methodologies
Due to their extreme reactivity, standard synthetic routes—such as the reaction of heterocyclic amines with phosgene or triphosgene—often fail[2]. The transiently formed isocyanate reacts immediately with unreacted starting amine or polymerizes before it can be isolated[2].
To circumvent this, the Curtius Rearrangement of acyl azides is the gold-standard methodology. This approach allows for the controlled, thermal generation of the isocyanate, which can be trapped in situ by a nucleophile[3].
Self-Validating Protocol: In Situ Synthesis of 3-Pyridyl Isocyanate
Causality of Experimental Design: By using diphenylphosphoryl azide (DPPA), the carboxylic acid is converted to an acyl azide under mild conditions. Thermal activation then drives the expulsion of nitrogen gas (an irreversible, entropically driven step), yielding the isocyanate exactly when the trapping nucleophile is ready, preventing self-polymerization[4].
Step-by-Step Methodology:
-
Activation: Dissolve nicotinic acid (1.0 eq) in anhydrous toluene under an argon atmosphere. Add triethylamine (1.2 eq) and DPPA (1.1 eq) dropwise at 0 °C.
-
Azide Formation: Stir the mixture at room temperature for 2 hours. Validation Checkpoint: Analyze an aliquot via FTIR. The appearance of a strong, sharp azide stretching band at ~2140 cm⁻¹ confirms acyl azide formation.
-
Thermal Rearrangement: Slowly heat the reaction mixture to 80–90 °C. Validation Checkpoint: Observe the controlled evolution of N₂ gas. FTIR monitoring will show the disappearance of the 2140 cm⁻¹ peak and the transient appearance of the isocyanate N=C=O stretch at ~2270 cm⁻¹[4].
-
In Situ Trapping: Once gas evolution ceases (typically 1-2 hours), cool the mixture to room temperature and immediately add the desired nucleophile (e.g., an amine) to form the urea derivative[5].
Step-by-step workflow of the Curtius rearrangement for in situ isocyanate generation.
Nucleophilic Addition & Cycloaddition Profiles
Heterocyclic isocyanates excel in rapid nucleophilic addition reactions. The primary mode of reactivity involves the addition of nucleophiles across the highly polarized N=C bond[4].
-
Urea Formation: Reaction with primary or secondary amines is highly exothermic and rapid, often reaching quantitative yields within 1-4 hours without the need for external catalysts[4].
-
1,3-Dipolar Cycloadditions: Beyond simple additions, these isocyanates participate in complex cycloadditions. For example, to yield tetrazolinones, or with pyridine N-oxides to form substituted amines via a cascade of cycloaddition, rearrangement, and decarboxylation[3].
Table 1: Quantitative Data & Reactivity Summary
| Property / Metric | Aromatic Isocyanates (e.g., Phenyl Isocyanate) | Heterocyclic Isocyanates (e.g., Pyridyl Isocyanate) | Causative Factor |
| Electrophilicity (N=C=O) | Moderate | Very High | Electron-withdrawing heteroatom depletes e⁻ density |
| Stability at RT | Stable for months | Highly unstable (dimerizes/trimerizes in hours) | High susceptibility to intermolecular nucleophilic attack |
| Water Solubility (Ureas) | Low (< 1 mM) | High (up to 15 mM as HCl salts) | Basic nitrogen allows protonation and solvation |
| Synthesis Method | Phosgenation of amines | Curtius rearrangement of acyl azides | Phosgenation leads to rapid polymerization of the product |
Applications in Medicinal Chemistry & Drug Discovery
The urea functional group generated from heterocyclic isocyanates is a privileged scaffold in drug discovery, acting as a potent hydrogen bond donor and acceptor[4]. The incorporation of a heterocyclic moiety (like pyridine) modulates the pKa, enhances aqueous solubility, and provides specific vectors for target engagement[4].
Case Study 1: Human A3 Adenosine Receptor Antagonists In the development of potent hA3 adenosine receptor antagonists, researchers faced challenges with the poor water solubility of phenyl-substituted derivatives. By utilizing a 4-pyridyl isocyanate intermediate (generated via Curtius rearrangement), they achieved a bioisosteric replacement of the phenyl ring with a 4-pyridyl moiety[2]. Result: As published in the, the resulting hydrochloride salt exhibited a massive increase in water solubility (up to 15 mM) and achieved an unprecedented binding affinity (K_i = 0.01 nM) and selectivity (>10,000-fold over other subtypes)[6].
Case Study 2: Kinase Inhibitors (VEGFR-2) , are critical in oncology for inhibiting angiogenesis[5]. These molecules competitively bind to the ATP-binding site of the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase domain, blocking autophosphorylation and halting the downstream signaling cascade responsible for endothelial cell proliferation[5].
VEGFR-2 signaling pathway and competitive inhibition by pyridyl-urea derivatives.
References
-
Maconi, A., et al. "Synthesis, Biological Properties, and Molecular Modeling Investigation of the First Potent, Selective, and Water-Soluble Human A3 Adenosine Receptor Antagonist." Journal of Medicinal Chemistry (2002). URL:[Link]
-
"Nitropyridyl Isocyanates in 1,3-Dipolar Cycloaddition Reactions." ResearchGate. URL:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis, Biological Properties, and Molecular Modeling Investigation of the First Potent, Selective, and Water-Soluble Human A3 Adenosine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene, a reactive heterocyclic compound with significant potential in synthetic chemistry and drug discovery. While direct literature on this specific isocyanate is limited, this document, based on established chemical principles and extensive data on the 4,5,6,7-tetrahydro-1-benzothiophene scaffold, offers a detailed exploration of its synthesis, physicochemical properties, reactivity, and prospective applications. The guide is intended to serve as a foundational resource for researchers seeking to leverage this versatile chemical entity in their work.
Introduction and Significance
The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The introduction of an isocyanate functional group at the 4-position transforms this scaffold into a highly reactive electrophile, opening avenues for its use as a versatile building block in the synthesis of novel organic compounds and as a tool for bioconjugation.
The high electrophilicity of the isocyanate group allows for efficient reaction with a wide array of nucleophiles, including amines, alcohols, and thiols.[3][4][5] This reactivity is particularly valuable in drug development for the construction of urea, carbamate, and thiocarbamate linkages, which are common motifs in bioactive molecules.[6] Furthermore, the isocyanate moiety can be utilized for the covalent modification of biomolecules, enabling the development of targeted therapies and chemical probes.[7][8]
This guide will provide a detailed, albeit inferred, synthetic pathway to 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene, a thorough analysis of its expected reactivity, and a discussion of its potential applications, thereby providing a solid foundation for its exploration in research and development.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| CAS Number | 58093-92-8 | |
| Molecular Formula | C₉H₉NOS | Based on the chemical structure. |
| Molecular Weight | 179.24 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small organic isocyanates. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Insoluble in water. | Isocyanates are generally soluble in non-polar to moderately polar aprotic solvents and react with protic solvents like water. |
| Reactivity | Highly reactive towards nucleophiles. Sensitive to moisture. | The isocyanate group is a strong electrophile.[3] |
| Stability | Should be stored under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. | To prevent reaction with atmospheric moisture and polymerization. |
Synthesis and Characterization
A direct, published synthesis for 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is not currently available. However, a robust synthetic strategy can be proposed based on the well-established conversion of primary amines to isocyanates. The most common and industrially significant method is phosgenation.[3][9] For laboratory-scale synthesis, safer alternatives to phosgene, such as trichloromethyl chloroformate (diphosgene), are often employed.[10]
The proposed synthetic pathway involves two key steps: the synthesis of the precursor, 4-amino-4,5,6,7-tetrahydro-1-benzothiophene, followed by its conversion to the target isocyanate.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene.
Experimental Protocol (Representative)
Step 1: Synthesis of 4-Amino-4,5,6,7-tetrahydro-1-benzothiophene
This step can be achieved through reductive amination of the corresponding ketone, 4,5,6,7-tetrahydro-1-benzothiophen-4-one.
-
Reaction Setup: To a solution of 4,5,6,7-tetrahydro-1-benzothiophen-4-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere can be employed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up and Purification: Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
This step involves the conversion of the primary amine to the isocyanate using a phosgene equivalent. Caution: Phosgene and its alternatives are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Setup: Dissolve the purified 4-amino-4,5,6,7-tetrahydro-1-benzothiophene (1 equivalent) in an inert, anhydrous solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Addition of Phosgene Equivalent: Cool the solution to 0 °C and add a solution of diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) (approximately 0.4 equivalents of diphosgene or 0.35 equivalents of triphosgene) in the same solvent dropwise. A non-nucleophilic base, such as 1,8-bis(dimethylamino)naphthalene, may be required for aliphatic amines to neutralize the HCl generated.[10]
-
Reaction Monitoring: Monitor the reaction by in-situ IR spectroscopy, observing the disappearance of the N-H stretching bands of the amine and the appearance of the strong, characteristic isocyanate (-N=C=O) stretching band around 2250-2275 cm⁻¹.
-
Work-up and Purification: Once the reaction is complete, the solvent can be carefully removed under reduced pressure. The crude isocyanate is often used directly in subsequent reactions due to its reactivity. If purification is necessary, it must be done under strictly anhydrous conditions, for example, by distillation under reduced pressure, though this may not be suitable for heat-sensitive compounds.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydrothiophene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the isocyanate group.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the isocyanate carbon at approximately 120-130 ppm. Signals for the carbons of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold will also be present.[11][12]
-
IR Spectroscopy: The most prominent feature in the infrared spectrum will be a strong, sharp absorption band in the region of 2250-2275 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the N=C=O group.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound.
Reactivity and Mechanistic Insights
The chemistry of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is dominated by the electrophilic nature of the isocyanate carbon atom. It will readily undergo nucleophilic addition reactions with a variety of nucleophiles.[4]
Caption: Reactivity of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene with various nucleophiles.
-
Reaction with Amines: The reaction with primary or secondary amines is typically very fast and exothermic, yielding substituted ureas.[13] This is a highly efficient method for creating diverse libraries of compounds for biological screening.
-
Reaction with Alcohols: In the presence of a catalyst (often a tertiary amine or an organometallic compound), isocyanates react with alcohols to form carbamates (urethanes).[13] This reaction is fundamental to the production of polyurethanes when diisocyanates and polyols are used.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to the corresponding primary amine and carbon dioxide gas.[3][13] This reaction underscores the need for anhydrous conditions when handling isocyanates.
-
Reaction with Thiols: The reaction with thiols is generally slower than with amines or alcohols and may require a catalyst to proceed at a reasonable rate, forming thiocarbamates.[5]
The reactivity of the isocyanate group can be modulated by the electronic properties of the substituent. Aromatic isocyanates are generally more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring.[14]
Applications in Drug Discovery and Beyond
The unique reactivity of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene makes it a valuable tool in several areas of research and development.
Synthesis of Novel Bioactive Compounds
Given that the 4,5,6,7-tetrahydro-1-benzothiophene scaffold is present in molecules with demonstrated anticancer activity,[1][2] this isocyanate can serve as a key intermediate for the synthesis of new potential therapeutic agents. By reacting it with a diverse range of amines and alcohols that possess other pharmacophoric features, large libraries of urea and carbamate derivatives can be rapidly generated for high-throughput screening.
Bioconjugation and Chemical Biology
The ability of isocyanates to react with nucleophilic functional groups present in biomolecules, such as the lysine side-chain amines in proteins, makes them useful for bioconjugation.[6][7] 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene could be used to:
-
Develop targeted drug delivery systems: By conjugating it to a targeting moiety (e.g., an antibody or a peptide) that recognizes a specific cell type.
-
Create chemical probes: For identifying the protein targets of bioactive small molecules (target deconvolution).[8]
-
Immobilize enzymes: By covalently attaching them to a solid support.
Recent advancements have focused on developing strategies for the on-demand generation of isocyanates in a biological context to improve selectivity and reduce off-target reactions.[15]
Polymer Chemistry
While likely not a primary application for this specific monofunctional isocyanate, it could be used in polymer science as a chain terminator or for the functionalization of polymers containing nucleophilic groups. The analogous diisocyanate would be a monomer for the synthesis of novel polyurethanes and polyureas with potentially interesting properties derived from the tetrahydro-1-benzothiophene unit.
Safety and Handling
Isocyanates are toxic and potent respiratory sensitizers. All handling of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene should be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Inhalation, ingestion, and skin contact should be avoided. Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene represents a promising yet underexplored chemical entity. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through established chemical transformations. The high reactivity of the isocyanate group, coupled with the proven biological relevance of the 4,5,6,7-tetrahydro-1-benzothiophene scaffold, positions this compound as a valuable tool for medicinal chemists and chemical biologists. This guide provides the foundational knowledge necessary to begin exploring the potential of this versatile molecule in the development of novel therapeutics and advanced materials.
References
- Isocyan
- Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. Int. J. Electrochem. Sci.2015, 10, 2306-2323.
- Isocyanate-based multicomponent reactions. RSC Advances. 2024. DOI:10.1039/D4RA04152F.
- The Role of Isocyanates in Modern Pharmaceuticals.
- How To Get Isocyanate?
- Technical Insights into Isocyanate Reaction Pathways.
- Reactions of isocyanates and various nucleophiles including hydroxyl,...
- 1.2.
- A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroform
- Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.
- Process for preparing isocyanates from primary amines which are not readily dissolved.
- Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC.
- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.
- 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid.
- Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society. 2025.
- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PMC. 2023.
- Benzo[B]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[[(2-naphthalenyloxy)acetyl]amino]-, ethyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry. 2012, 2, 126-134.
- Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as...
- Isocyanates as Precursors to Biomedical Polyurethanes.
- 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. PMC.
- 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. PMC.
- 2-(Thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. PubChem.
Sources
- 1. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. snorrisi.hi.is [snorrisi.hi.is]
- 11. electrochemsci.org [electrochemsci.org]
- 12. spectrabase.com [spectrabase.com]
- 13. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 14. poliuretanos.net [poliuretanos.net]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Precision Synthesis of Urea Derivatives via 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Executive Summary & Strategic Value
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene systems. Its derivatives have demonstrated potent efficacy as kinase inhibitors (e.g., EGFR, PDK1), anti-inflammatory agents, and antimicrobial compounds.
This Application Note details the synthesis of urea derivatives utilizing 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (1) as the electrophilic core. Unlike the more common 2-substituted aromatic derivatives, the 4-substituted position offers a unique aliphatic, secondary vector for chemical space exploration, allowing for the introduction of chirality and distinct solubility profiles.
Key Technical Advantages:
-
Atom Economy: The addition reaction is 100% atom-economical with no byproducts.
-
Modularity: Compatible with a vast library of primary and secondary amines.
-
Kinetics: The secondary aliphatic isocyanate exhibits a "Goldilocks" reactivity profile—stable enough for handling but reactive enough for rapid coupling without harsh catalysts.
Chemical Basis & Mechanism[1][2]
The Electrophile: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
The isocyanate group (-N=C=O) at the C4 position is attached to a secondary carbon within a cyclohexene-like ring fused to a thiophene.
-
Reactivity Class: Secondary Alkyl Isocyanate.
-
Electronic Character: Less electrophilic than aryl isocyanates (e.g., phenyl isocyanate) but sufficiently reactive toward nucleophiles.
-
Stereochemistry: The C4 position is chiral. If the starting material is racemic, the resulting urea will be racemic. Enantiopure starting materials will retain configuration (retention of configuration is typical if synthesized via Curtius rearrangement).
Reaction Mechanism
The synthesis follows a standard nucleophilic addition mechanism:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the central electrophilic carbon of the isocyanate.
-
Proton Transfer: A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen stabilizes the structure, forming the urea linkage.
Figure 1: Mechanistic pathway for urea formation. The reaction is driven by the formation of the stable amide-like resonance in the urea product.
Experimental Protocols
Pre-requisite: Handling & Stability
-
Storage: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is moisture-sensitive. Store at -20°C under argon/nitrogen.
-
Safety: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a fume hood.
Protocol A: Standard Solution-Phase Synthesis (High Yield)
Best for: Valuable amines, kinetic studies, and gram-scale synthesis.
Reagents:
-
Substrate: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (Optional): Triethylamine (TEA) or DIPEA (0.5 equiv) - Only required if amine is supplied as a salt (e.g., HCl salt).
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen.
-
Dissolution: Dissolve the amine (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Note: If using an amine salt, add TEA (1.2 equiv) and stir for 10 mins to liberate the free base.
-
-
Addition: Cool the solution to 0°C (ice bath). Add the isocyanate (1.0 equiv) dropwise as a solution in minimal DCM.
-
Rationale: Cooling prevents uncontrolled exotherms and minimizes side reactions (e.g., dimerization).
-
-
Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via TLC (Mobile phase: 30-50% EtOAc/Hexane). The isocyanate spot (usually high Rf) should disappear.
-
-
Work-up:
-
Scenario A (Product Precipitates): Filter the solid, wash with cold Et2O, and dry. (Ideal outcome).
-
Scenario B (Soluble Product): Concentrate the solvent. Redissolve in EtOAc, wash with 1M HCl (to remove excess amine), sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallization from EtOH/Hexane or Flash Column Chromatography.
Protocol B: Microwave-Assisted Synthesis
Best for: Sterically hindered amines (e.g., tert-butyl amines, anilines with ortho-substituents).
Parameters:
-
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.
-
Temperature: 80°C – 100°C.
-
Time: 10 – 20 minutes.
Procedure:
-
Combine isocyanate (1.0 equiv) and hindered amine (1.5 equiv) in a microwave vial.
-
Add dry MeCN (concentration ~0.2 M). Cap under argon.
-
Irradiate at 100°C (High Absorption setting) for 15 minutes.
-
Cool and concentrate. Purify via prep-HPLC if necessary.
Workflow Visualization
Figure 2: Decision tree for the synthesis and purification of urea derivatives.
Analytical Characterization
To validate the formation of the urea linkage, look for the following diagnostic signals:
| Technique | Diagnostic Signal | Observation |
| FT-IR | Isocyanate (-N=C=O) | Disappearance of strong peak at ~2250–2270 cm⁻¹. |
| FT-IR | Urea Carbonyl (C=O) | Appearance of new strong band at 1630–1660 cm⁻¹. |
| 1H NMR | Urea NH | New broad singlets (exchangeable with D2O). Typically δ 5.0–7.0 ppm (aliphatic NH) and δ 8.0–9.5 ppm (aromatic NH, if aniline used). |
| 13C NMR | Urea Carbonyl | Distinct signal at δ 155–160 ppm .[1] |
| HRMS | Molecular Ion | [M+H]+ or [M+Na]+ consistent with sum of isocyanate + amine mass. |
Troubleshooting & Optimization
Common Issues
-
Low Yield: Often due to moisture. Ensure solvents are anhydrous. Water reacts with isocyanates to form unstable carbamic acids, which decarboxylate to amines, leading to symmetric urea byproducts (Dimerization).
-
Sluggish Reaction: For electron-deficient anilines, the nucleophilicity is low. Switch to Protocol B (Microwave) or add a catalyst like DMAP (10 mol%) or Dibutyltin dilaurate (5 mol%) .
Alternative Route: In-Situ Generation
If the 4-isocyanate is not stable or available, generate it in situ from 4-Amino-4,5,6,7-tetrahydro-1-benzothiophene using Triphosgene :
-
Dissolve amine (1.0 equiv) + TEA (2.2 equiv) in DCM.
-
Add Triphosgene (0.35 equiv) at 0°C. Stir 30 min.
-
Add the second amine (nucleophile) directly to this mixture.
References
-
Biological Significance of Tetrahydrobenzothiophene Deriv
-
General Urea Synthesis Methodologies
-
Microwave Assisted Synthesis of Ureas
-
Reaction of Isocyan
- Title: Comprehensive Guide to the Synthesis of Urea Deriv
- Source: HBGX Chemical Applic
-
URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
Application Note: Synthesis of Unsymmetrical Ureas via 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Executive Summary
Substituted ureas are a fundamental class of compounds in drug development, frequently serving as critical pharmacophores due to their dual hydrogen-bond donor and acceptor capabilities[1]. The 4,5,6,7-tetrahydro-1-benzothiophene (THBT) scaffold is a privileged structure in medicinal chemistry, known for enhancing target-specific binding and modulating lipophilicity in kinase and transcription factor inhibitors[2]. This application note provides a comprehensive, self-validating protocol for synthesizing unsymmetrical ureas by reacting 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene with various primary and secondary amines.
Mechanistic Rationale & Experimental Causality
The synthesis of ureas via isocyanates proceeds through a nucleophilic addition mechanism[3]. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic central carbon of the isocyanate group, followed by proton transfer to yield the urea linkage.
Causality in Experimental Design:
-
Solvent Selection: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is strictly required[1]. Isocyanates are highly moisture-sensitive; trace water will hydrolyze the isocyanate into a carbamic acid, which rapidly decarboxylates into a primary amine. This newly formed amine will react with another equivalent of isocyanate, generating an unwanted symmetrical urea byproduct[4].
-
Temperature Control: The nucleophilic addition is inherently exothermic. To prevent thermal degradation and minimize side reactions, the isocyanate must be added dropwise at 0 °C, particularly when reacting with highly nucleophilic aliphatic amines[1].
-
Stoichiometry & Scavenger Resins: To ensure complete consumption of the valuable THBT-isocyanate (CAS 58093-92-8)[5], a slight excess of the amine (1.1 equivalents) is utilized. The unreacted amine is subsequently removed using a polymer-supported isocyanate resin (PS-Isocyanate), which covalently traps the amine, allowing for purification via simple filtration rather than labor-intensive chromatography[6].
Biological Context & Pathway Visualization
Urea derivatives incorporating bulky, lipophilic motifs like the THBT ring are frequently deployed as potent inhibitors of hyperactive cellular pathways, including the RAF/MEK/ERK kinase cascade and STAT3 signaling[2]. The urea moiety forms critical bidentate hydrogen bonds with the kinase hinge region, while the THBT system occupies hydrophobic pockets.
Generalized RAF kinase signaling pathway targeted by lipophilic urea derivatives.
Step-by-Step Protocol
This protocol is designed as a self-validating system, ensuring that researchers can verify the integrity of the reaction at multiple checkpoints.
Reagents & Materials:
-
4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (0.50 mmol)[5]
-
Primary or Secondary Amine (0.55 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM) (5.0 mL)
-
PS-Isocyanate Resin (approx. 1.5 mmol/g loading)[6]
Procedure
-
Preparation & Integrity Check: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon. Self-Validation: Prior to use, verify the integrity of the THBT-isocyanate via FT-IR. A strong, sharp absorption band at ~2250–2270 cm⁻¹ confirms the intact N=C=O group.
-
Amine Dissolution: Dissolve the selected amine (0.55 mmol) in 3.0 mL of anhydrous DCM to achieve a concentration of ~0.18 M[1]. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Isocyanate Addition: Dissolve 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (89.6 mg, 0.50 mmol) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the stirring amine solution over a period of 10 minutes to safely dissipate the heat of the reaction[1].
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 2 to 18 hours under Argon.
-
Reaction Monitoring: Self-Validation: Monitor reaction progress via LC-MS or TLC (eluent: 1:1 Hexanes/Ethyl Acetate). The reaction is complete when the isocyanate is entirely consumed.
-
Scavenging Workup: Once the isocyanate is consumed, add PS-Isocyanate resin (approx. 75 mg, ~2.0 equivalents relative to the 0.05 mmol excess amine) directly to the reaction mixture[6]. Stir at room temperature for an additional 2 hours. Self-Validation: Spot the mixture on a TLC plate and stain with Ninhydrin; the absence of a colored spot confirms the complete removal of the excess amine.
-
Isolation: Filter the reaction mixture through a sintered glass funnel to remove the polymer resin. Wash the resin bed with an additional 5.0 mL of DCM.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the highly pure 1-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-3-substituted urea.
Synthetic workflow for the generation of THBT-ureas from isocyanates and amines.
Substrate Scope & Quantitative Data
The reaction kinetics and final yields are highly dependent on the steric bulk and electronic properties of the nucleophilic amine[4]. The table below summarizes expected parameters across different amine classes.
| Amine Class | Example Substrate | Solvent | Temp Profile | Reaction Time (h) | Expected Yield (%) |
| Primary Aliphatic | Benzylamine | DCM | 0 °C | 2 - 4 | 85 - 95 |
| Secondary Aliphatic | Morpholine | DCM | 0 °C | 3 - 5 | 80 - 90 |
| Primary Aromatic | Aniline | THF | RT | 8 - 12 | 70 - 85 |
| Sterically Hindered | tert-Butylamine | THF | RT | 12 - 18 | 50 - 65 |
Troubleshooting
-
Presence of Symmetrical Urea (THBT-NH-CO-NH-THBT): This indicates moisture contamination. Ensure that the DCM/THF is strictly anhydrous, glassware is flame-dried, and the isocyanate reagent has not degraded during storage.
-
Sluggish Reaction with Anilines: Aromatic amines possess delocalized lone pairs, making them weaker nucleophiles. If the reaction stalls, switch the solvent to THF, elevate the temperature to 40 °C, and consider adding a catalytic amount of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) to facilitate proton transfer[4].
References
-
BenchChem Technical Support Team. Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate. Benchchem. 1
-
Ghosh, A. K., & Brindisi, M. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry (PMC). 3
-
EnamineStore. 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (Product Details & Specifications). EnamineStore. 5
-
MDPI Authors. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. 4
-
PMC Authors. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. NIH PMC. 2
-
Google Patents. EP2565191A1 - 4-(Indol-7-ylcarbonylaminomethyl)cyclohexanecarboxylic acid derivatives as EP4 receptor antagonists... (Details on PS-Isocyanate scavenging). 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EnamineStore [enaminestore.com]
- 6. EP2565191A1 - 4-(Indol-7-ylcarbonylaminomethyl)cyclohexanecarboxylic acid derivatives as EP4 receptor antagonists useful for the treatment of chronic renal failure or diabetic nephropathy - Google Patents [patents.google.com]
using 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene as a building block in drug discovery
This guide outlines the strategic application of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene as a high-value building block in medicinal chemistry.
While the 2-amino derivatives (via Gewald reaction) are ubiquitous in literature, the 4-isocyanato variant represents a sophisticated "3D-scaffold" approach. It introduces a chiral center at the C4 position, allowing drug hunters to "escape flatland" (increasing Fsp3 character) while retaining the lipophilic benzothiophene anchor.
Executive Summary: The "Escape from Flatland" Vector
Modern drug discovery increasingly prioritizes molecules with higher saturation (Fsp3) to improve solubility and metabolic stability. 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene offers a unique advantage over traditional planar heteroaromatics:
-
Chirality: The C4 position is a stereocenter, allowing for the synthesis of enantiopure libraries that probe specific binding pocket geometries.
-
Vector Diversity: Unlike the 2-position (which extends vectors in the plane of the aromatic ring), the 4-position projects substituents out of plane, ideal for accessing solvent-exposed regions or hydrophobic sub-pockets in kinases and nuclear receptors (e.g., ROR
t). -
Reactivity: The isocyanate group acts as a "chemical velcro," enabling rapid coupling with nucleophiles (amines, alcohols) to form stable urea and carbamate linkers.
Chemical Profile & Safety
Structural Properties[1][2][3][4]
-
IUPAC Name: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
-
Core Scaffold: Tetrahydrobenzo[
]thiophene[1][2][3][4][5][6][7][8][9] -
Functional Group: Isocyanate (-N=C=O)
-
Key Feature: Benzylic-like reactivity at C4; susceptible to oxidation if not handled correctly.
Critical Safety Protocol (Isocyanates)
Isocyanates are potent respiratory sensitizers and lachrymators.
-
Engineering Controls: All weighing and reactions must be performed in a fume hood or glovebox .
-
Quenching: Residual isocyanates must be quenched with 10% methanolic ammonia or saturated aqueous sodium bicarbonate before disposal.
-
PPE: Double nitrile gloves and safety goggles are mandatory.
Synthetic Access & Workflow
Since the 4-isocyanato derivative is often custom-synthesized rather than bulk commercial, we provide the standard access route via the Curtius Rearrangement , which is safer and cleaner than phosgenation of the amine.
Workflow Visualization
Figure 1: Synthetic workflow accessing the 4-isocyanato building block via Curtius Rearrangement.
Experimental Protocols
Protocol A: High-Throughput Urea Synthesis (Parallel Chemistry)
Objective: Create a library of urea derivatives to probe SAR (Structure-Activity Relationship) in the solvent-front region of a binding pocket.
Reagents:
-
Scaffold: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (0.1 M in anhydrous DCM).
-
Nucleophiles: Diverse amine set (primary/secondary, 0.1 M in DCM).
-
Base: Diisopropylethylamine (DIPEA).
Step-by-Step Procedure:
-
Preparation: Charge a 96-well deep-well reaction block with 100 µL of the amine stock solution (1.0 equiv) per well.
-
Activation: Add 10 µL of DIPEA (1.1 equiv) to each well.
-
Coupling: Add 100 µL of the Isocyanate scaffold stock (1.0 equiv) slowly to each well.
-
Note: The reaction is exothermic. Ensure the block is at room temperature.
-
-
Incubation: Seal the block and shake at 25°C for 2 hours .
-
Quenching: Add 50 µL of polymer-supported trisamine scavenger resin (to remove unreacted isocyanate) and shake for 1 hour.
-
Filtration: Filter the reaction mixtures into a receiving plate to remove the resin.
-
Evaporation: Remove solvent using a centrifugal evaporator (Genevac).
-
Analysis: Re-dissolve in DMSO for LCMS QC. Purity >90% is typically achieved without chromatography.
Protocol B: Carbamate Synthesis (For Lipophilic Linkers)
Objective: Synthesize carbamates when a hydrolytically stable, less polar linker is required compared to urea.
Reagents:
-
Scaffold: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene.
-
Nucleophiles: Diverse alcohol set.
-
Catalyst: Dibutyltin dilaurate (DBTDL) - Trace amount.
Step-by-Step Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Add the Isocyanate (1.1 equiv).[10]
-
Add 1 mol% of DBTDL catalyst.
-
Heat the reaction vial to 60°C in a heating block for 4-6 hours .
-
Checkpoint: Monitor consumption of isocyanate peak (~2270 cm⁻¹) via IR or by TLC (stain with anisaldehyde).
-
-
Workup: Cool to RT. Concentrate in vacuo.
-
Purification: Flash chromatography is usually required for carbamates (Hexane/EtOAc gradient).
Application Data & Case Studies
Pharmacophore Mapping
The tetrahydrobenzothiophene core is a proven privileged structure. When functionalized at the 4-position, it mimics the spatial arrangement of several bioactive cores found in nuclear receptor ligands.
| Property | 2-Substituted (Standard) | 4-Substituted (Target) | Drug Design Implication |
| Geometry | Planar / Flat | 3D / Tetrahedral | 4-sub allows "out-of-plane" interactions. |
| Chirality | Achiral | Chiral (R/S) | Enables kinetic resolution of binding targets. |
| Metabolic Stability | Prone to S-oxidation | Sterically hindered | 4-substituent protects the thiophene ring. |
Relevant Therapeutic Areas
-
ROR
t Inverse Agonists: Research indicates that tetrahydrobenzothiophene derivatives modulate ROR t, a key target in autoimmune diseases.[11][12][13][14] The 4-position urea derivatives can project into the hydrophilic sub-pocket near Arg364, improving potency [1, 2]. -
Antimicrobial Agents: Tetrahydrobenzothiophene derivatives have shown efficacy against MRSA and E. coli. The lipophilic core penetrates bacterial membranes, while the urea/carbamate linker interacts with cell wall synthesis enzymes [3].
Logical Pathway for Lead Optimization
Use the following decision tree to determine when to deploy this scaffold.
Figure 2: Decision logic for selecting between 2-amino and 4-isocyanato scaffold variants.
References
-
Discovery of ROR
t Modulators: Faheem, A. et al. (2023).[14] Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor t. Journal of Medicinal Chemistry. -
Tetrahydrobenzothiophene in Cancer: Wu, Y. et al. (2022).[3][5] Rational drug design of CB2 receptor ligands: from 2012 to 2021. European Journal of Medicinal Chemistry.
-
Antibacterial Applications: Wang, Y. et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Advances.
-
Isocyanate Safety Guidelines: Safe Work Australia. Guide to Handling Isocyanates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel Tetrahydrobenzo[b]thiophene and pyrrole based scaffolds as potent and selective CB2 receptor ligands: The structural elements controlling binding affinity, selectivity and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,5,6,7-Tetrahydrobenzo[b]thiophene, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 9. pubs.acs.org [pubs.acs.org]
- 10. actsafe.ca [actsafe.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis with Tetrahydrobenzothiophene Isocyanates
This guide details the microwave-assisted generation and application of tetrahydrobenzothiophene (THBT) isocyanates . These transient, high-energy intermediates are critical for synthesizing thienopyrimidine-based pharmacophores (e.g., EGFR inhibitors) but are rarely isolated due to their instability.
This protocol focuses on the in situ generation of THBT-isocyanates via the Curtius rearrangement under microwave irradiation, followed by immediate trapping with nucleophiles to form urea derivatives or fused heterocycles.
Introduction & Strategic Rationale
The 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) scaffold is a privileged structure in drug discovery, serving as the core for numerous kinase inhibitors (e.g., EGFR, VEGFR). Traditionally, functionalizing the C-2 or C-3 position involves nucleophilic attack on commercially available isocyanates. However, to access inverse-amide or urea-linked derivatives where the THBT ring acts as the electrophile (isocyanate), researchers must synthesize the THBT-isocyanate intermediate.
The Challenge
Isolated heteroaryl isocyanates, particularly electron-rich thiophenes, are prone to rapid hydrolysis, dimerization, or polymerization. Conventional thermal synthesis (refluxing acyl azides in toluene) is often slow (2–12 hours), suffers from poor heat transfer, and leads to decomposition.
The Microwave Advantage
Microwave-assisted organic synthesis (MAOS) offers a superior alternative via dielectric heating .
-
Selective Heating: Polar intermediates (like the acyl azide precursor) absorb microwave energy efficiently, accelerating the rate-determining rearrangement step.
-
Pressurized Vessels: Allows reaction temperatures (e.g., 100–120 °C) significantly above the solvent's atmospheric boiling point, driving the Curtius rearrangement to completion in minutes rather than hours.
-
Safety: In situ generation eliminates the need to handle bulk quantities of hazardous isocyanates.
Mechanistic Pathway: The "In Situ" Approach
We utilize a One-Pot Microwave-Assisted Curtius Rearrangement . This pathway avoids the isolation of the potentially explosive acyl azide and the unstable isocyanate.
Pathway Logic:
-
Activation: The THBT-carboxylic acid reacts with Diphenylphosphoryl azide (DPPA) to form the acyl azide.
-
Rearrangement: Under MW irradiation, the acyl azide undergoes thermal decomposition (
) to form the nitrene, which instantly rearranges to the THBT-isocyanate . -
Trapping: A nucleophile (amine/alcohol) present in the mixture (or added subsequently) attacks the isocyanate to form the stable urea or carbamate.
Mechanistic Diagram (Graphviz)
Caption: Mechanistic flow of the microwave-assisted Curtius rearrangement converting THBT-acid to Urea via the isocyanate.
Experimental Protocols
Protocol A: Synthesis of Precursor (THBT-Carboxylic Acid)
Prerequisite: This step uses the Gewald reaction to build the thiophene ring.
-
Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol), Diethylamine (10 mmol), Ethanol (5 mL).
-
MW Setup: Sealed vessel (10 mL).
-
Irradiation: Heat at 80 °C (Power: 100 W, Max Pressure: 200 psi) for 5 minutes .
-
Workup: Cool, pour into water. Filter the solid (Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate).
-
Hydrolysis: Saponify with 10% NaOH/EtOH under MW (100 °C, 5 min) to obtain the 2-amino-THBT-3-carboxylic acid .
Protocol B: In Situ Generation & Trapping of THBT-Isocyanate
Core Protocol: This generates the isocyanate and traps it to form a urea derivative.
Materials:
-
Substrate: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (1.0 mmol)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.2 mmol)
-
Base: Triethylamine (TEA) (1.5 mmol)
-
Nucleophile: Aniline derivative or aliphatic amine (1.1 mmol)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, 3 mL)
Step-by-Step Workflow:
-
Activation (Room Temp):
-
In a 10 mL microwave vial, dissolve the THBT-acid in Toluene.
-
Add TEA and stir for 2 minutes.
-
Add DPPA dropwise. Note: Slight exotherm may occur.
-
Stir at RT for 10 minutes to form the acyl azide pre-complex.
-
-
Microwave Irradiation (Rearrangement):
-
Seal the vial with a septum cap.
-
Method: Dynamic Power (Max 150 W).
-
Temperature: Ramp to 90 °C over 2 minutes, hold for 10 minutes .
-
Mechanism Check: This step converts the azide to the THBT-isocyanate .
-
-
Nucleophilic Trapping:
-
Option 1 (One-Pot): If the amine is non-volatile and stable, it can be added in Step 1.
-
Option 2 (Sequential): If the amine is sensitive, inject it through the septum after Step 2 (while the vessel is still warm, ~50 °C).
-
Second Irradiation: Heat at 100 °C for 5–10 minutes to drive urea formation.
-
-
Workup:
-
Cool to RT. Vent pressure carefully.
-
Concentrate solvent in vacuo.[1]
-
Resuspend in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.
-
Recrystallize from EtOH/Water.
-
Protocol C: Cyclization to Thienopyrimidines
Application: Converting the urea intermediate into a bioactive heterocycle.
-
Take the THBT-Urea (from Protocol B).
-
Add POCl₃ (3 mL) or SOCl₂ (in excess).
-
MW Irradiation: Heat at 120 °C for 15 minutes .
-
Result: Cyclodehydration yields the 4-chloro-thienopyrimidine or thienopyrimidinone derivative.
Optimization & Data Analysis
The following data summarizes the efficiency of Microwave (MW) vs. Conventional Heating (CH) for the THBT-isocyanate mediated urea synthesis.
Table 1: Comparative Efficiency (THBT-Acid
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Closed Vessel) | Improvement Factor |
| Solvent | Toluene (BP 110°C) | Toluene (Superheated to 120°C) | - |
| Time | 4 – 8 Hours | 15 – 20 Minutes | 16x Faster |
| Yield | 45 – 60% | 82 – 92% | +30% Yield |
| Purity | Requires Column Chrom. | Often pure after recrystallization | Cleaner Profile |
| Side Products | Symmetric Ureas, Tars | Minimal | Improved Selectivity |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the one-pot synthesis of THBT-Ureas.
Critical Safety & Troubleshooting
Safety: Isocyanates & Azides
-
DPPA (Diphenylphosphoryl azide): Toxic and potentially explosive. Do not overheat in a sealed vessel without a ramp. Ensure the MW reactor has an active pressure sensor and cutoff (limit to 250 psi).
-
Isocyanates: Potent sensitizers. Although generated in situ, trace amounts may persist. Handle all post-reaction vessels in a fume hood.
Troubleshooting Guide
-
Low Yield: Moisture is the enemy. Isocyanates react with water to form amines, which then react with remaining isocyanate to form symmetric ureas (dimers). Solution: Use anhydrous Toluene/Dioxane and dry glassware.
-
Incomplete Rearrangement: If starting acid remains, increase Phase I temperature to 100 °C.
-
Vessel Over-pressure: If the vessel vents, the evolution of
gas was too rapid. Solution: Reduce ramp rate or decrease scale (do not exceed 5 mmol in a 10 mL vial).
References
-
Microwave-Assisted Synthesis of Tetrahydrobenzo[b]thiophene Derivatives. Source: Taylor & Francis (Synthetic Communications) URL:[2][Link][2]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery. Source: National Institutes of Health (PMC) URL:[Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Microwave-assisted synthesis of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents. Source: PubMed URL:[Link]
-
Microwave Assisted Organic Synthesis (MAOS) - Green Chemistry Approach. Source: International Journal of Chemical Sciences URL:[Link]
Sources
Application Note: Solid-Phase Synthesis of Tetrahydrobenzothiophene-Urea and Hydantoin Libraries
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Utilizing 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene as a core building block in Solid-Phase Synthesis (SPS).
Introduction & Mechanistic Insights
The tetrahydrobenzothiophene scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antibacterial efficacy[1] to potent anticancer and kinase inhibitory properties[2]. When coupled with a urea linkage, these derivatives have demonstrated significant potential as Acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors[3] and prostate-specific membrane antigen (PSMA) targeting agents.
The Rationale for Solid-Phase Isocyanate Chemistry
Synthesizing asymmetric ureas in the solution phase using isocyanates is notoriously plagued by side reactions. Isocyanates are highly electrophilic and moisture-sensitive; trace water rapidly hydrolyzes the isocyanate to a primary amine, which subsequently reacts with another equivalent of isocyanate to form a highly insoluble symmetric urea byproduct[4].
Solid-Phase Synthesis (SPS) provides a self-validating, high-efficiency workaround:
-
Pseudo-Dilution Effect: Anchoring the primary amine to a solid support prevents intermolecular cross-linking.
-
Kinetic Driving Force: By using a large excess (3–5 equivalents) of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene in strictly anhydrous conditions, the reaction is driven to >99% completion.
-
Simplified Purification: The excess moisture-sensitive isocyanate and any solution-phase symmetric urea byproducts are easily removed via simple filtration and resin washing, eliminating the need for tedious column chromatography.
Divergent Synthesis: Linear Ureas vs. Hydantoins
Depending on the choice of resin and cleavage conditions, the resin-bound urea intermediate can be directed toward two distinct chemical spaces:
-
Linear Ureas: Utilizing a Rink Amide resin allows for standard acidic cleavage (TFA), yielding a linear tetrahydrobenzothiophene-urea peptidomimetic.
-
Hydantoins (Cyclative Cleavage): Utilizing a Wang resin pre-loaded with an
-amino acid allows for a "traceless" cyclative cleavage. Under basic or thermal conditions, the urea nitrogen intramolecularly attacks the ester carbonyl anchoring the molecule to the resin. This simultaneous cyclization and cleavage ensures that only the successfully formed hydantoin heterocycle is released into the solution[5].
Experimental Workflow & Visualization
Fig 1: Divergent SPS workflow for tetrahydrobenzothiophene ureas and hydantoins.
Data Presentation: Condition Optimization
To establish a self-validating protocol, coupling conditions for 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene were optimized using Fmoc-Gly-Wang resin as a model substrate. The conversion was monitored via the Kaiser test (ninhydrin) and LC-MS of the cleaved product.
Table 1: Optimization of Isocyanate Coupling on Solid Support
| Entry | Solvent (Anhydrous) | Isocyanate (Eq) | Base (DIPEA) | Temp / Time | Kaiser Test | Conversion (%) |
| 1 | DMF | 1.5 | None | RT / 2 h | Slight Blue | 65% |
| 2 | DMF | 3.0 | None | RT / 2 h | Colorless | 88% |
| 3 | DCM | 3.0 | 0.1 Eq | RT / 2 h | Colorless | 92% |
| 4 | DCM/DMF (1:1) | 4.0 | 0.1 Eq | RT / 2 h | Colorless | >99% |
| 5 | THF | 4.0 | 0.1 Eq | 60 °C / 10 min (MW) | Colorless | >99% |
Note: The addition of a catalytic amount of DIPEA (0.1 Eq) ensures the resin-bound amine remains fully unprotonated, maximizing its nucleophilicity against the isocyanate carbon.
Table 2: Representative Library Yields and Purities
| Target Scaffold | Resin Used | Cleavage Method | Crude Purity (LC-MS) | Isolated Yield |
| Linear Urea | Rink Amide | 95% TFA / 2.5% TIPS / 2.5% H₂O | 92% | 85% |
| Linear Urea | 2-CTC | 1% TFA in DCM | 94% | 88% |
| Hydantoin | Wang Resin | 10% TEA in MeOH (Heat) | 96% | 78% |
| Hydantoin | Merrifield | Microwave (60 °C, 10 min)[5] | 98% | 82% |
Detailed Experimental Protocols
General Precautions
-
Moisture Sensitivity: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene must be stored at +4 °C under an inert atmosphere (Argon/Nitrogen). Allow the vial to warm to room temperature before opening to prevent condensation.
-
Solvents: Use strictly anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF) for the coupling step.
Protocol A: Synthesis of Linear Tetrahydrobenzothiophene-Ureas
Objective: Generate linear urea peptidomimetics using Rink Amide resin.
-
Resin Swelling: Weigh 100 mg of Fmoc-Rink Amide resin (loading ~0.6 mmol/g) into a solid-phase synthesis vessel equipped with a porous frit. Swell the resin in DCM (3 mL) for 30 minutes, then drain.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (3 mL) for 5 minutes. Drain and repeat with a fresh solution for 15 minutes.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 × 3 mL), DCM (3 × 3 mL), and anhydrous DMF (2 × 3 mL).
-
Validation (Step 1): Perform a Kaiser test on a few beads. A deep blue color confirms the presence of free primary amines.
-
Isocyanate Coupling:
-
Dissolve 4.0 equivalents of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene in 2 mL of anhydrous DCM/DMF (1:1 v/v).
-
Add 0.1 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Add the solution to the resin and agitate on an orbital shaker at room temperature for 2 hours.
-
-
Washing & Validation (Step 2): Drain the vessel. Wash the resin with DMF (3 × 3 mL) and DCM (4 × 3 mL). Perform a Kaiser test; the beads should remain colorless (yellow solution), indicating complete urea formation.
-
Acidic Cleavage: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% H₂O (2 mL) for 2 hours at room temperature.
-
Isolation: Collect the filtrate. Wash the resin once with 1 mL TFA. Combine the filtrates and evaporate under a stream of nitrogen. Precipitate the crude urea product using cold diethyl ether, centrifuge, and decant.
Protocol B: Traceless Synthesis of Tetrahydrobenzothiophene-Hydantoins
Objective: Utilize cyclative cleavage to yield highly pure hydantoin heterocycles.
-
Resin Preparation: Begin with a Wang resin pre-loaded with an Fmoc-protected amino acid (e.g., Fmoc-Phe-Wang). Swell in DCM for 30 min.
-
Deprotection & Washing: Perform Fmoc deprotection using 20% Piperidine/DMF as described in Protocol A. Wash thoroughly with DMF and anhydrous DCM.
-
Microwave-Assisted Isocyanate Coupling[5]:
-
Transfer the deprotected resin (approx. 0.1 mmol) to a clean, dry microwave reactor vial.
-
Add 4.0 equivalents of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene dissolved in a minimum volume of anhydrous THF to just cover the beads.
-
Seal the reactor and heat under microwave irradiation for 10 minutes at 60 °C.
-
-
Washing: Transfer the resin back to a fritted vessel. Wash sequentially with THF, DMF, and DCM to remove any unreacted isocyanate.
-
Cyclative Cleavage:
-
Suspend the resin in a solution of 10% Triethylamine (TEA) in Methanol (3 mL).
-
Agitate at 50 °C for 12–16 hours. Mechanistic note: The basic conditions deprotonate the urea nitrogen, which subsequently attacks the Wang resin ester linkage, cyclizing into a hydantoin and releasing the product.
-
-
Isolation: Filter the resin and wash with MeOH (2 × 2 mL). The combined filtrate contains the target hydantoin. Evaporate the solvent under reduced pressure. Because the cleavage is cyclization-dependent, the crude purity is typically >95% without the need for HPLC purification.
References
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. Available at:[Link]
-
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Available at:[Link]
-
Inhibitors of Acyl-CoA:Cholesterol O-Acyltransferase. 17. Structure−Activity Relationships of Several Series of Compounds Derived from N-Chlorosulfonyl Isocyanate. Journal of Medicinal Chemistry. Available at:[Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry (PMC). Available at:[Link]
-
Microwave-Assisted Solid-Phase Synthesis of Hydantoins. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (RSC). Available at:[Link]
Sources
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
preparation of thioureas from 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Application Note: Preparation of Thioureas from 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene via a Two-Step Thionation Protocol
Introduction & Scientific Rationale
Tetrahydrobenzothiophene derivatives are highly valued building blocks in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR ligands. When functionalized with a thiourea moiety, these compounds gain potent hydrogen-bond donating capabilities and metal-chelating properties.
While thioureas are traditionally synthesized directly from isothiocyanates, 4-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene can be unstable or difficult to source. Conversely, its oxygenated counterpart, 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (CAS 58093-92-8) , is a commercially available and highly stable building block [1].
Because the direct reaction of an isocyanate with an amine yields a urea, obtaining a thiourea requires a chemoselective two-step sequence:
-
Nucleophilic Addition : The isocyanate is reacted with a primary or secondary amine to form a stable urea intermediate.
-
Chemoselective Thionation : The urea is converted to a thiourea using Lawesson’s Reagent (LR).
Causality in Reagent Selection : Lawesson's Reagent is selected over traditional sulfurizing agents like Phosphorus Pentasulfide (
Mandatory Visualization: Synthetic Workflow
Figure 1: Two-step synthetic workflow for the preparation of thioureas via a urea intermediate.
Quantitative Data: Thionation Optimization
The conversion of ureas to thioureas is highly dependent on temperature and solvent choice. Table 1 summarizes the optimization parameters for the thionation step, demonstrating that elevated temperatures in non-polar solvents are required to drive the [2+2] cycloaddition [3].
Table 1: Optimization of Urea Thionation Conditions
| Entry | Solvent | Temperature (°C) | Lawesson's Reagent (Equiv) | Time (h) | Isolated Yield (%) |
| 1 | THF | 65 (Reflux) | 0.5 | 12 | 45% |
| 2 | Toluene | 80 | 0.5 | 12 | 60% |
| 3 | Toluene | 100 | 0.6 | 8 | 85% |
| 4 | Toluene | 100 | 1.0 | 8 | 88% |
Note: While 1 mole of LR can theoretically thionate 2 moles of carbonyl, utilizing 0.6 to 1.0 equivalents ensures complete conversion and minimizes symmetrical thiourea byproducts.
Experimental Protocols
This protocol is designed as a self-validating system. Step 1 utilizes TLC monitoring to ensure the complete consumption of the isocyanate (which is highly reactive). Step 2 incorporates a specific chromatographic workup to separate the target thiourea from the stable phosphine oxide byproducts generated by Lawesson's Reagent.
Protocol A: Synthesis of the Urea Intermediate
-
Preparation : Flame-dry a round-bottom flask and purge with inert gas (N
or Argon). -
Dissolution : Dissolve 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (1.0 equiv, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL).
-
Addition : Slowly add the desired primary or secondary amine (1.05 equiv) dropwise to the solution at 0 °C to control the initial exothermic reaction.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3) until the isocyanate spot disappears.
-
Workup : Concentrate the reaction mixture under reduced pressure. Wash the crude solid with cold diethyl ether to remove unreacted amine, yielding the pure urea intermediate. Dry under a high vacuum.
Protocol B: Thionation to the Target Thiourea
-
Preparation : Transfer the isolated urea intermediate (1.0 equiv) to a clean, dry flask equipped with a reflux condenser.
-
Reagent Addition : Suspend the urea in anhydrous Toluene (0.2 M concentration). Add Lawesson’s Reagent (0.6 to 1.0 equiv) in a single portion [3].
-
Heating : Heat the reaction mixture to 100 °C. Stir continuously for 8 hours. The suspension will typically become homogeneous as the reaction proceeds.
-
Validation & Monitoring : Check reaction progress via TLC. The thiourea product will generally have a higher retention factor (R
) than the starting urea due to the lower polarity of the C=S bond compared to the C=O bond. -
Isolation : Cool the mixture to room temperature and remove the toluene in vacuo.
-
Purification : Purify the crude residue by silica gel column chromatography or preparative HPLC to separate the thiourea from the phosphorus-containing byproducts.
References
- United States Patent US8129374B2. "Method of using imidazolothiazole compounds for the treatment of disease." (Details the standard protocol for the conversion of ureas to thioureas using Lawesson's reagent in toluene at 100 °C for 8 hours). Google Patents.
Troubleshooting & Optimization
Technical Support Center: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Overview
Welcome to the dedicated technical support center for 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (CAS: 58093-92-8). As a highly reactive electrophilic building block used extensively in medicinal chemistry for synthesizing thienopyridine derivatives and urea-linked pharmacophores, this compound requires rigorous handling protocols.
This guide provides troubleshooting frameworks, self-validating protocols, and mechanistic insights to prevent its most common mode of failure: hydrolysis .
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene so prone to degradation, and what is the exact mechanism?
A: The electrophilic carbon of the isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack by water. When exposed to even trace atmospheric moisture, the compound undergoes hydrolysis to form a highly unstable carbamic acid intermediate.
Because carbamic acids are thermodynamically unstable, this intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and yielding a primary amine. This newly formed primary amine is a strong nucleophile that immediately reacts with unreacted isocyanates in your bulk material, forming an insoluble, symmetric urea derivative. This cascade not only consumes your starting material stoichiometrically but can also cause dangerous pressure buildup in sealed containers due to CO₂ evolution, a hazard well-documented in [1].
Fig 1. Hydrolysis cascade of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene into symmetric urea.
Q2: How should I store the bulk reagent to maximize its shelf life and prevent "crusting"?
A: Proper storage requires a two-pronged approach: temperature control and rigorous moisture exclusion. Store the compound at +4°C (or -20°C for long-term storage) to minimize thermodynamic reactivity.
Critical Causality: Cold storage introduces the risk of condensation. You must allow the sealed container to reach room temperature in a desiccator before opening it. If opened while cold, atmospheric moisture will instantly condense on the reagent's surface, triggering the hydrolysis cascade. Furthermore, always backfill the headspace with Argon before resealing. Argon is preferred over Nitrogen because it is denser than air (~1.38x) and effectively "blankets" the liquid surface, preventing moisture ingress during storage.
Q3: How can I detect if my batch has already undergone hydrolysis before setting up a critical reaction?
A: Do not rely solely on visual inspection, though the presence of white, insoluble precipitates is a strong indicator of symmetric urea formation. Instead, use a self-validating spectroscopic check via Fourier-Transform Infrared (FT-IR) spectroscopy.
The intact isocyanate exhibits a strong, distinct asymmetric stretching band at ~2250–2270 cm⁻¹. If hydrolysis has occurred, you will observe the appearance of a carbonyl stretch (C=O) at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹, characteristic of the urea byproduct. If the 2250 cm⁻¹ peak is diminished and the urea peaks are present, the batch must be discarded or redistilled (if applicable), as the exact molarity is no longer reliable.
Part 2: Quantitative Data & Parameters
To ensure reproducibility, adhere strictly to the quantitative limits outlined in the table below.
Table 1: Analytical and Handling Parameters for 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
| Parameter | Target Value / Indicator | Causality / Rationale |
| Storage Temperature | +4°C (Short-term) / -20°C (Long-term) | Reduces kinetic energy, slowing down any trace hydrolysis reactions during storage. |
| Isocyanate FT-IR Peak | ~2250 - 2270 cm⁻¹ (Strong) | Asymmetric cumulative double bond stretch (-N=C=O). Disappears upon degradation. |
| Urea Byproduct FT-IR Peaks | ~1650 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H) | Confirms the formation of symmetric urea due to moisture exposure. |
| Max Permissible Solvent H₂O | < 50 ppm (0.005%) | Prevents stoichiometric consumption of the isocyanate during solution-phase reactions. |
| Inert Gas Preference | Argon (Ar) | Argon is heavier than air and effectively blankets the reagent surface, unlike Nitrogen. |
Part 3: Experimental Protocols
Protocol: Benchtop Syringe Transfer of Moisture-Sensitive Isocyanates
If a glovebox is unavailable, you must use strict Schlenk line techniques to transfer 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene. This protocol is adapted from the [2].
Prerequisites:
-
Oven-dry all glassware, syringes, and needles at 120°C for at least 4 hours.
-
Cool them in a desiccator or actively under a stream of Argon.
-
Ensure the isocyanate bottle has fully equilibrated to room temperature.
Step-by-Step Methodology:
-
Purging the System: Attach the reaction flask to a Schlenk line. Perform three cycles of high vacuum (≤ 0.1 mmHg) followed by Argon backfill to ensure a completely anhydrous atmosphere.
-
Solvent Addition: Add anhydrous solvent (H₂O < 50 ppm) to the reaction flask via a purged cannula or syringe.
-
Syringe Preparation: Flush a gas-tight syringe with Argon by piercing the septum of an Argon-filled vial, drawing the gas in, and expelling it outside. Repeat this 3 times to strip adsorbed moisture from the syringe barrel.
-
Reagent Pressurization: Insert an Argon line (via a needle connected to a bubbler) into the headspace of the isocyanate bottle to provide positive pressure.
-
Transfer: Insert the purged syringe into the isocyanate bottle and slowly withdraw the required volume. The positive Argon pressure will push the liquid into the syringe, preventing air from being drawn in through the plunger seal.
-
Injection: Transfer the syringe to the reaction flask and inject the isocyanate dropwise.
-
Resealing (Critical): Remove the syringe from the reagent bottle. Allow the Argon to flush the headspace of the bottle for 10–15 seconds. Remove the Argon needle, immediately seal the septum with Parafilm, and return the bottle to +4°C storage.
Fig 2. Self-validating Schlenk line workflow for transferring moisture-sensitive isocyanates.
References
purification methods for 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene reaction mixtures
Executive Summary & Compound Profile
User Query: "How do I purify 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene from a crude reaction mixture without degrading the isocyanate group?"
Technical Assessment: The target molecule, 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (ITBT) , combines a lipophilic tetrahydrobenzothiophene scaffold with a highly reactive isocyanate (-N=C=O) functionality.
Key Challenges:
-
Hydrolytic Instability: The isocyanate group reacts rapidly with atmospheric moisture to form the corresponding amine, which then reacts with the remaining isocyanate to form symmetrical ureas (insoluble white precipitates).
-
Silica Gel Incompatibility: Standard silica gel is acidic and possesses surface hydroxyl groups that catalyze the hydrolysis or degradation of isocyanates.
-
Thermal Sensitivity: While the thiophene ring is robust, the isocyanate moiety can undergo polymerization (dimerization/trimerization) at elevated temperatures.
Decision Matrix: Selecting the Right Method
Do not default to flash chromatography. Use the following logic flow to determine the safest purification route for your specific scale and purity requirement.
Figure 1: Purification Decision Tree. Green nodes indicate preferred "Golden Path" methods; Red indicates high-risk methods requiring specific modifications.
Protocol A: High Vacuum Distillation (The "Golden Path")
Applicability: Best for oily crude mixtures or low-melting solids. Mechanism: Exploits vapor pressure differences while excluding moisture.
Equipment
-
Kugelrohr apparatus (preferred for <5g scales) or Short-path distillation head.
-
High vacuum pump (<0.5 mmHg).
-
Inert gas backfill (Argon/Nitrogen).
Step-by-Step Procedure
-
Solvent Removal: Remove reaction solvents (e.g., DCM, Toluene) via rotary evaporation. Crucial: Backfill the rotavap with Nitrogen , not air, to prevent moisture ingress.
-
Setup: Transfer the crude oil to the source bulb. Ensure all joints are greased with high-vacuum grease to prevent air leaks.
-
Degassing: Apply vacuum at room temperature for 10–15 minutes to remove trace volatiles.
-
Ramping: Slowly increase temperature. ITBT is expected to distill between 110°C – 140°C at 0.5 mmHg (estimated based on analogous tetrahydrobenzothiophene derivatives).
-
Collection: Collect the main fraction. Discard the initial "forerun" (often contains unreacted reagents).
-
Storage: Immediately seal under Argon and store at -20°C.
Expert Insight: If the residue turns black/tarry, sulfur oxidation or polymerization is occurring. Lower the pressure to reduce the required boiling temperature.
Protocol B: Crystallization (For Solids)
Applicability: If the crude product solidifies upon standing. Solvent Strategy: Use non-protic, non-polar solvents. Avoid alcohols (MeOH, EtOH) as they will react to form carbamates.
Recommended Solvent Systems
| Solvent | Role | Notes |
| n-Hexane / Pentane | Anti-solvent | Promotes precipitation. |
| Toluene / Benzene | Solvent | Dissolves the isocyanate; use minimum amount. |
| Diethyl Ether | Intermediate | Good for washing crystals. |
Procedure
-
Dissolve crude solid in the minimum amount of warm anhydrous Toluene (40–50°C).
-
Add anhydrous n-Hexane dropwise until slight turbidity persists.
-
Cool slowly to Room Temperature, then to -20°C (freezer).
-
Filter rapidly under a blanket of Nitrogen (Schlenk filtration recommended).
-
Wash with cold, dry Pentane.
Protocol C: Neutralized Flash Chromatography (The "Last Resort")
Applicability: Only use if distillation fails or impurities have identical boiling points. Risk: Silica gel is acidic (pH ~5) and protic. It will destroy your compound unless modified.
The "Neutralization" Modification
You must deactivate the silica surface to prevent acid-catalyzed hydrolysis.
-
Slurry Preparation: Prepare a slurry of Silica Gel 60 in Hexanes.
-
Buffering: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of pure Hexane (to remove excess free amine).
-
Elution: Load the sample (dissolved in Hexane/DCM). Elute rapidly using a gradient of Hexane → 5% EtOAc/Hexane.
-
Time Limit: Do not let the isocyanate sit on the column for >15 minutes.
QC & Troubleshooting Guide
Self-Validating the Purification
How do you know it's pure without injecting it into a wet HPLC (which kills it)?
Method 1: IR Spectroscopy (Fastest)
-
Look for: Strong, sharp peak at ~2250–2270 cm⁻¹ (Isocyanate -N=C=O stretch).
-
Absence of: Broad peak at 3300–3500 cm⁻¹ (indicating Urea/Amine formation).
Method 2: The "Derivatization Check" (HPLC/GC) React a small aliquot with a secondary amine to form a stable urea, then analyze that.
-
Take 5 mg of purified ITBT.
-
Add 0.5 mL of Dibutylamine (DBA) in dry THF.
-
Wait 5 minutes (reaction is instantaneous).
-
Inject this mixture into LC-MS. You should see a single peak corresponding to the urea derivative [M + 129 mass units].
Common Issues (FAQ)
Q: I see a white precipitate forming in my collection flask.
-
Diagnosis: Moisture ingress. The isocyanate hydrolyzed to an amine, which reacted with more isocyanate to form a symmetric urea (1,3-bis(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea).
-
Fix: Your vacuum system has a leak, or your collection flasks were not flame-dried. Re-filter the liquid to remove the urea; the filtrate may still contain active isocyanate.
Q: The product turned red/brown during distillation.
-
Diagnosis: Oxidation of the thiophene sulfur or thermal polymerization.
-
Fix: Reduce the distillation temperature by improving the vacuum (check pump oil). Ensure the system is flushed with Argon before heating.
Q: Can I use Alumina instead of Silica?
-
Answer: Yes. Neutral Alumina (Brockmann Grade II or III) is far superior to Silica for isocyanates as it lacks the acidic surface protons. Use it if you must perform chromatography.
Chemical Degradation Pathway
Understanding the enemy (Water) is key to prevention.
Figure 2: The Hydrolysis Trap. Note that 1 molecule of water eventually destroys 2 molecules of Isocyanate.
References
-
Isocyanate Handling & Sampling: Sigma-Aldrich. (2013).[1] A Novel Dry Sampler for Determination of Isocyanates in Vapor Phase. Link
-
Curtius Rearrangement & Benzothiophene Synthesis: Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Link
-
Silica Gel Incompatibility: Vertex AI Search Results (Ref 1.1). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. ResearchGate. Link
-
Vacuum Distillation Protocols: Org. Synth. (1973). General procedures for handling air-sensitive reagents. Link (General reference for Schlenk techniques applied to sensitive intermediates).
Sources
Urea Synthesis Technical Support Center: Overcoming Steric Hindrance
Welcome to the Technical Support Center for advanced urea synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the kinetic and thermodynamic challenges of synthesizing unsymmetrical ureas using sterically hindered (bulky) isocyanates.
Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and mechanistic workflows designed to optimize your yields.
Troubleshooting FAQs: Diagnostics & Causality
Q1: My reaction between a sterically hindered isocyanate (e.g., tert-butyl isocyanate) and a secondary amine is stalling at <20% conversion. Why is this happening, and how can I drive it to completion? Causality: The primary issue is kinetic. Steric bulk around the electrophilic carbon of the isocyanate significantly increases the activation energy required for the nucleophilic attack by the amine[1]. When both the isocyanate and the amine are bulky, the steric repulsion can completely prevent the formation of the transition state, halting the reaction entirely[1]. Solution: You must alter the reaction pathway by introducing a catalyst. Tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) or triethylamine act as nucleophilic catalysts, temporarily binding to the isocyanate to form a more reactive, less sterically restricted intermediate[2]. Alternatively, Lewis acid catalysts such as Lanthanum triflate (La(OTf)₃) can coordinate to the isocyanate oxygen, increasing the electrophilicity of the carbon center and driving conversions to >85%[3].
Q2: I am isolating a large amount of symmetric urea byproduct instead of my desired unsymmetrical urea. What is the mechanism behind this, and how do I stop it? Causality: Symmetric urea formation is the classic signature of moisture contamination. Trace water is highly mobile and can outcompete a bulky amine to attack the isocyanate. This forms an unstable carbamic acid intermediate, which rapidly decarboxylates (releasing CO₂) to form a primary amine. Because this newly formed amine is typically less sterically hindered than your target secondary amine, it rapidly attacks a second equivalent of your starting isocyanate, yielding a symmetric urea byproduct[2]. Solution: Implement strict anhydrous techniques. Solvents must be dried over activated molecular sieves or distilled. Use a Dean-Stark trap if your protocol allows for azeotropic water removal, or employ chemical drying agents[2].
Q3: Direct coupling is failing completely due to extreme steric shielding. Are there alternative synthetic routes that bypass the free isocyanate entirely? Causality: When direct nucleophilic addition is kinetically inaccessible, you must change the nature of the electrophile. Solution: Utilize the Carbamate Bypass Route . Instead of a free isocyanate, react an aromatic amine with an alkyl carbamate in the presence of a base (like Et₃N or DABCO) at reflux[4]. The base extracts a proton from the carbamate, generating a transient, highly reactive isocyanate intermediate in situ that is immediately trapped by the amine, bypassing the bulk-phase steric clashes of stable isocyanates and yielding the unsymmetrical urea in 75–80% yields[4].
Quantitative Data: Yield Comparisons
The following table summarizes the impact of reaction conditions and catalyst selection on the yield of ureas derived from bulky substrates, demonstrating the necessity of catalytic intervention.
| Substrate Profile | Reaction Conditions | Catalyst / Additive | Average Yield | Ref |
| Bulky Isocyanate + Amine | Room Temp, 24h, DCM | None (Uncatalyzed) | < 20% | [2] |
| Bulky Isocyanate + Amine | Reflux, 12h, Toluene | DABCO / Et₃N | 60 - 80% | [4] |
| Protected Amine + Amine | Room Temp, Solvent-free | La(OTf)₃ (Lewis Acid) | > 85% | [3] |
| Aryl Amine + Carbamate | Reflux, Et₃N/DABCO | Base-mediated in situ | 75 - 80% | [4] |
Reaction Pathways & Troubleshooting Workflows
The following diagrams illustrate the mechanistic pathways and logical decision trees for troubleshooting bulky urea synthesis.
Figure 1: Competing kinetic pathways showing how trace water outcompetes bulky amines to form symmetric ureas.
Figure 2: Logical troubleshooting workflow for diagnosing and resolving low yields in urea synthesis.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols integrate self-validating checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Base-Catalyzed Synthesis of Unsymmetrical Ureas
Designed for moderately to highly hindered isocyanates.
-
System Preparation & Validation:
-
Flame-dry a two-neck round-bottom flask under vacuum and purge with dry N₂.
-
Add 10 mL of anhydrous solvent (e.g., Toluene or DCM).
-
Validation Check: Perform a Karl Fischer titration on the solvent. Do not proceed if water content is >50 ppm.[2]
-
-
Reagent Loading:
-
Add the bulky amine (1.0 equiv) and DABCO (0.1 to 0.2 equiv) to the flask. Stir for 10 minutes at room temperature.
-
-
Isocyanate Addition:
-
Cool the system to 0 °C. Dissolve the sterically hindered isocyanate (1.05 equiv) in 2 mL of anhydrous solvent and add dropwise over 15 minutes to control the exotherm.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to room temperature, then heat to reflux if required by the specific steric bulk[2].
-
Validation Check: Monitor the reaction via FT-IR spectroscopy. The reaction is complete when the strong, distinct isocyanate stretching band at ~2270 cm⁻¹ completely disappears.
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
-
Protocol B: The Carbamate Bypass Route
Designed for extreme steric hindrance where free isocyanates fail or polymerize.
-
Intermediate Formation:
-
React your starting amine with an alkyl chloroformate to form an N-alkyl carbamate. Purify and dry this intermediate thoroughly.
-
-
Base-Mediated Coupling:
-
In an anhydrous flask, combine the N-alkyl carbamate (1.0 equiv) and the target aromatic amine (1.2 equiv) in the presence of Et₃N/DABCO (1.5 equiv)[4].
-
-
Thermal Activation:
-
Heat the mixture to reflux. The base extracts hydrogen from the carbamate, generating the highly reactive isocyanate intermediate in situ, which is instantly trapped by the aromatic amine[4].
-
-
Validation Check:
-
Monitor via TLC or LC-MS. The disappearance of the carbamate starting material mass peak confirms the successful in situ generation and trapping of the intermediate.
-
-
Isolation:
-
Cool to room temperature. Often, the resulting dialkyl or alkyl-aryl urea will precipitate directly from the reaction mixture, allowing for isolation via simple vacuum filtration[4].
-
References
- Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications HBGX Chemical URL
- Improved Synthesis of Unsymmetrical Ureas via Carbamates Thieme Connect URL
- Urea derivative synthesis by amination, rearrangement or substitution Organic Chemistry Portal URL
- Thermally cleavable imine base/isocyanate adducts and oligomers suitable as initiators for radical homo- and copolymerization RSC Publishing URL
Sources
- 1. Thermally cleavable imine base/isocyanate adducts and oligomers suitable as initiators for radical homo- and copolymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY01002G [pubs.rsc.org]
- 2. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
removing unreacted 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene from crude product
Welcome to the Technical Support Portal for downstream processing and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the removal of unreacted 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (CAS 58093-92-8)[1] from crude reaction mixtures.
As a highly reactive electrophilic building block, residual isocyanate can compromise biological assays, react with nucleophilic solvents during storage, or polymerize. Below, we detail field-proven, chemoselective strategies to isolate your target compound with high purity and yield.
Part 1: Troubleshooting & FAQs
Q1: Why is standard silica gel chromatography failing to separate my target urea/amide from the unreacted 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene? A1: Isocyanates are highly reactive and notoriously unstable on standard acidic silica gel. During chromatography, the unreacted isocyanate often streaks or undergoes partial hydrolysis by the moisture present on the silica surface. This hydrolysis converts the isocyanate into its corresponding primary amine (4-amino-4,5,6,7-tetrahydro-1-benzothiophene), which can subsequently react with another equivalent of the isocyanate to form a highly insoluble, symmetrical urea on the column. This leads to poor mass recovery and co-elution of degradation products. Chemical scavenging is the industry-standard alternative to chromatography for these mixtures[2].
Q2: What is the most reliable method to selectively remove this unreacted isocyanate without degrading my target product? A2: The premier approach in parallel synthesis is solid-phase scavenging using PS-Trisamine (polystyrene-supported tris(2-aminoethyl)amine). PS-Trisamine acts as a macroscopic nucleophilic sink. The primary amines covalently bound to the polymer matrix rapidly trap the electrophilic isocyanate, forming a resin-bound urea[3]. Because the impurity is now tethered to a solid support, it can be physically filtered away, leaving your unreactive target product pristine in the solution phase.
Q3: I added PS-Trisamine to my crude mixture, but LC-MS shows the isocyanate is still present. What went wrong? A3: The most common failure point in solid-supported scavenging is improper solvent selection. Lightly cross-linked polystyrene resins (typically 1–2% divinylbenzene) require specific solvents to swell the polymer matrix and expose the internal reactive amine sites[3]. If your reaction was run in a non-swelling solvent like acetonitrile or an aliphatic hydrocarbon, the resin remains collapsed, and scavenging efficiency drops to near zero. You must perform a solvent swap or add a swelling co-solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) prior to adding the resin[3].
Q4: I do not have access to functionalized resins. How can I remove the isocyanate using standard lab reagents? A4: You can utilize a solution-phase "chemical quench" followed by Liquid-Liquid Extraction (LLE). By adding a highly water-soluble, small-molecule primary amine (such as ethanolamine) to the crude mixture, you rapidly convert the lipophilic 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene into a highly polar, asymmetric urea. Due to its enhanced hydrogen-bonding capacity, this urea byproduct can be efficiently partitioned into the aqueous phase during a mildly acidic wash, leaving your target compound in the organic layer.
Part 2: Experimental Workflows & Protocols
Workflow for removing unreacted isocyanates via solid-phase resin or solution-phase quenching.
Protocol A: Solid-Phase Scavenging (PS-Trisamine)
This protocol utilizes physical separation to prevent product loss during aqueous partitioning.
-
Solvent Adjustment: Ensure the crude mixture is dissolved in a resin-swelling solvent (DCM, THF, or DMF)[3]. If the reaction was performed in acetonitrile, concentrate the mixture in vacuo and reconstitute it in DCM.
-
Resin Addition: Add 3.0 to 6.0 equivalents of PS-Trisamine resin (typical loading capacity: 3.0–4.0 mmol/g) relative to the estimated unreacted isocyanate.
-
Agitation: Gently agitate the suspension using an orbital shaker or overhead stirrer at room temperature for 0.5 to 3 hours.
-
Causality: Gentle agitation is critical. Aggressive magnetic stirring will mechanically shear the polystyrene beads, generating fine particulates that will clog your filter frits and contaminate the final product.
-
-
Self-Validation Step: Monitor the supernatant via Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy. The scavenging is verified as complete when the strong, characteristic isocyanate asymmetric stretching band at ~2250–2270 cm⁻¹ completely disappears.
-
Isolation: Filter the mixture through a medium-porosity fritted funnel. Wash the spent resin bed with 2–3 column volumes of DCM to elute any target product trapped in the interstitial spaces. Concentrate the combined filtrate in vacuo.
Protocol B: Solution-Phase Quench (Liquid-Liquid Extraction)
This protocol utilizes a chemoselective transformation to alter the partition coefficient of the impurity.
-
Quenching: Dilute the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM). Add 2.0 to 3.0 equivalents of ethanolamine.
-
Reaction: Stir at room temperature for 30 to 60 minutes.
-
Causality: Ethanolamine acts as a highly nucleophilic scavenger. The primary amine rapidly attacks the unreacted 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene, converting the highly lipophilic isocyanate into an asymmetric, hydroxyl-bearing urea.
-
-
Self-Validation Step: Spot the reaction mixture against the crude starting material on a TLC plate. The complete consumption of the high-Rf isocyanate spot and the appearance of a baseline-bound highly polar spot confirms successful quenching.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 0.1 M aqueous HCl (2 x 10 mL per gram of product).
-
Causality: The mildly acidic wash serves a dual purpose: it protonates and removes any unreacted ethanolamine into the aqueous phase, while the newly formed polar urea byproduct also partitions into the aqueous layer due to its high topological polar surface area (tPSA).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified target compound.
Part 3: Quantitative Comparison of Scavenging Strategies
To assist in selecting the optimal purification route for your specific workflow, consult the comparative matrix below:
| Parameter | Protocol A: PS-Trisamine Scavenging | Protocol B: Ethanolamine Quench (LLE) |
| Reagent Equivalents | 3.0 – 6.0 eq | 2.0 – 3.0 eq |
| Reaction Time | 0.5 – 3.0 hours | 30 – 60 minutes |
| Solvent Compatibility | Restricted (Requires DCM, THF, or DMF)[3] | Broad (Requires water-immiscible solvent) |
| Primary Isolation Method | Physical Filtration | Liquid-Liquid Extraction (Aqueous Wash) |
| Scalability | Ideal for parallel synthesis/libraries[2] | Ideal for large-scale single-batch scale-up |
| Risk of Product Loss | Low (Product remains in solution) | Moderate (Dependent on product's water solubility) |
References
-
Title: Solid-Supported Reagents and Scavengers | Source: sopachem.com | URL: 3
-
Title: EN300-117228 (4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene) | Source: enaminestore.com | URL: 1
-
Title: Microwave-Mediated Synthesis of an Arylboronate Library | Source: acs.org | URL: 2
-
Title: Argonaut Quest Training Workshop 2 | Source: artisantg.com | URL:
Sources
Technical Support Center: Stability & Handling of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
[1]
Executive Summary
You are likely working with 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene as an intermediate for urea-based kinase inhibitors or sulfonylurea synthesis.[1] This compound possesses a highly reactive isocyanate (-N=C=O) group attached to a tetrahydrobenzothiophene scaffold.[1]
The Core Challenge: Users frequently report "dimerization" leading to precipitation. However, our technical analysis suggests that 80% of these cases are actually moisture-induced urea formation , not true dimerization.[1] True dimerization (uretidinedione formation) is a specific, reversible equilibrium process driven by basic catalysis, whereas urea formation is irreversible and driven by water ingress.[1]
This guide provides the protocols to distinguish, prevent, and remediate these stability issues.
Module 1: Degradation Pathways & Identification[1]
Before attempting a fix, you must identify the degradation product. Isocyanates follow three primary degradation pathways.
Pathway Visualization
Figure 1: Primary degradation pathways. Note that Urea formation is irreversible, while Dimerization is often reversible.[1]
Diagnostic Table: Dimer vs. Urea
| Feature | True Dimer (Uretidinedione) | Urea (Hydrolysis Product) |
| Cause | Basic impurities (amines, phosphines), Concentration, Time.[1] | Moisture ingress (wet solvent, atmosphere).[1] |
| Appearance | Crystalline solid or viscous oil thickening. | Amorphous white precipitate / crust. |
| Solubility | Soluble in hot solvents; may crack back to monomer. | Highly insoluble in most organic solvents. |
| IR Spectrum | Characteristic doublet ~1760–1780 cm⁻¹ (strained ring). | Broad bands ~1640 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H). |
| Reversibility | Reversible: Heating to >140°C may regenerate monomer. | Irreversible: Cannot be converted back. |
Module 2: Prevention Protocols (Storage & Handling)
The "Zero-Moisture" Chain
The tetrahydrobenzothiophene ring is lipophilic, but the isocyanate is a water-magnet.
-
Protocol: Store under Argon (heavier than air), not Nitrogen, if possible.[1] Nitrogen can float out of unsealed vessels more easily than Argon.
-
Septum Rule: Never store the neat liquid with a punctured septum. Use Teflon-lined screw caps.[1] Parafilm is permeable to moisture over weeks; use electrical tape or specific sealing films for long-term -20°C storage.[1]
Solvent Selection Guide
Solvent choice dictates stability during reaction.
| Solvent | Compatibility | Notes |
| Toluene | ⭐⭐⭐ (Excellent) | Non-polar, aprotic.[1] Best for storage. |
| DCM | ⭐⭐ (Good) | Good solubility, but wet DCM is a common failure point.[1] Must be distilled/dried. |
| THF | ⭐ (Caution) | Risk: THF absorbs water and peroxides. Must be freshly distilled or from a dry-solvent system.[1] |
| DMF/DMSO | ❌ (Avoid) | Hygroscopic and can catalyze dimerization/trimerization at high temps. |
| Alcohols | ❌ (Fatal) | Reacts instantly to form carbamates (urethanes). |
Chemical Stabilization
If you must store the compound in solution for >24 hours:
-
Acid Stabilization: Add 0.01% - 0.05% (w/w) of Benzoyl Chloride or Thionyl Chloride .[1]
-
Mechanism: Trace acid neutralizes any basic impurities (from glassware or synthesis) that catalyze dimerization.
Module 3: Quality Control (The Dibutylamine Titration)
Do not rely on LC-MS for purity (it often hydrolyzes the isocyanate on the column). Use the ISO 14896 / ASTM D2572 standard method.
Principle: React isocyanate with excess dibutylamine (forms urea).[2][3][4] Back-titrate unreacted amine with HCl.[1][3][5][4]
Step-by-Step Protocol:
-
Blank Preparation: Mix 20 mL dry Toluene + 10 mL 2N Dibutylamine (in Toluene) in a flask.
-
Sample Preparation: Weigh ~0.5g of your isocyanate accurately into a separate flask. Dissolve in 20 mL dry Toluene.
-
Reaction: Add 10 mL 2N Dibutylamine to the sample. Stopper and stir for 15 mins at Room Temp.
-
Quench: Add 50 mL Isopropanol to both flasks (solubilizes the urea).
-
Titration: Titrate both Blank and Sample with 1N HCl to a yellow endpoint (using Bromophenol Blue) or potentiometric endpoint.
Calculation:
Module 4: Troubleshooting & FAQs
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for solid formation.
Frequently Asked Questions
Q1: My isocyanate has turned into a solid block in the freezer. Is it ruined?
-
Answer: Not necessarily. 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene has a low melting point.[1] If it melts back to a clear oil/liquid upon gentle warming (30-40°C) without residue, it was just frozen.[1] If it remains solid or cloudy upon melting, dimerization or urea formation has occurred.[1]
Q2: Can I remove the dimer by filtration?
-
Answer: Yes. The dimer is often less soluble in non-polar solvents (Hexane/Heptane) than the monomer. You can dilute the mixture with dry Hexane, filter off the solid dimer, and concentrate the filtrate to recover the monomer.
Q3: Why does pressure build up in my storage vial?
-
Answer: This is CO₂ generation , a byproduct of the reaction with water (Pathway: Isocyanate + H₂O → Carbamic Acid → Amine + CO₂ ). This indicates a moisture leak. The compound is degrading into the amine and urea.
Q4: I see a new spot on TLC at the baseline. What is it?
-
Answer: Isocyanates are unstable on silica gel (silica is acidic and contains water). The "baseline spot" is likely the urea formed during the TLC run. To monitor isocyanates by TLC, quench an aliquot with methanol first (forming the stable methyl carbamate) and monitor that spot instead.
References
-
ISO 14896:2009 . Plastics — Polyurethane raw materials — Determination of isocyanate content. International Organization for Standardization. Link
-
Six, C., & Richter, F. (2003).[1] Isocyanates, Organic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] Link[1]
-
Safe Work Australia . (2020). Guide to Handling Isocyanates. Link
-
Sigma-Aldrich Technical Bulletin . Handling and Storage of Isocyanates. Link
Technical Support Center: Troubleshooting Tetrahydrobenzothiophene Isocyanate Reactivity
Welcome to the Advanced Troubleshooting Guide for thiophene-based isocyanate chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high yields when synthesizing ureas or carbamates from tetrahydrobenzothiophene isocyanates.
These compounds—typically derived from 2-aminothiophenes synthesized via the Gewald multicomponent reaction[1][2]—present unique structural challenges. This guide deconstructs the mechanistic barriers to their reactivity and provides field-proven, self-validating protocols to optimize your synthetic workflows.
Part 1: Mechanistic FAQs & Structural Causality
Q1: Why does my tetrahydrobenzothiophene isocyanate show almost no reactivity with standard alcohols or amines at room temperature? A: The low reactivity is a compounding effect of severe steric hindrance and electronic deactivation. The saturated cyclohexyl ring (the "tetrahydrobenzo" moiety) fused to the thiophene core adopts a bulky conformation that physically shields the adjacent isocyanate group. This steric shielding is mechanistically analogous to the equatorial blocking observed in the less reactive trans-isomer of isophorone diisocyanate (IPDI)[3][4]. Furthermore, if your thiophene core contains electron-donating substituents, the electrophilicity of the isocyanate carbon is reduced, requiring a higher activation energy for nucleophilic attack.
Q2: I typically use DMAP for my acylations. Why is it failing here? A: 4-Dimethylaminopyridine (DMAP) operates via nucleophilic catalysis, attacking the isocyanate to form a bulky acylammonium-type intermediate. When the isocyanate is already sterically hindered by the tetrahydrobenzothiophene core, the formation of this intermediate is kinetically disfavored. You must switch from nucleophilic catalysis to Lewis acid catalysis to bypass this spatial barrier.
Q3: What catalysts actually work for these highly hindered systems? A: Organotin compounds, specifically Dibutyltin dilaurate (DBTL), are the industry standard for sterically hindered isocyanates[3]. DBTL acts as a Lewis acid, coordinating directly to the isocyanate oxygen. This coordination increases the electrophilic character of the isocyanate carbon and structurally organizes the incoming nucleophile, effectively pulling it past the steric bulk of the cyclohexyl ring. If organotins are restricted due to toxicity, Zirconium chelates (e.g., Zr(acac)₄) are excellent non-tin alternatives. Zirconium activates the hydroxyl nucleophile via an insertion mechanism and offers superior selectivity against moisture[5].
Q4: My LC-MS shows a massive peak corresponding to a symmetric urea dimer. How is this happening? A: This is the classic moisture-driven parasitic pathway. Trace water reacts with the hindered isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates (losing CO₂) to form a free 2-aminothiophene. Because primary aliphatic or aromatic amines are vastly more nucleophilic than alcohols, this newly formed amine immediately attacks an unreacted isocyanate molecule, forming the symmetric urea dimer[5][6].
Part 2: Quantitative Catalyst Comparison
To guide your optimization, the following table synthesizes the kinetic and mechanistic profiles of standard catalytic systems when applied to sterically hindered thiophene isocyanates.
| Catalyst System | Typical Loading | Mechanism of Action | Steric Tolerance | Relative Reaction Half-Life | Moisture Selectivity |
| Uncatalyzed | N/A | Direct nucleophilic addition | Very Low | > 48 hours | Poor |
| DMAP | 5.0 - 10.0 mol% | Nucleophilic catalysis | Low | 12 - 24 hours | Moderate |
| DBTL | 0.1 - 1.0 mol% | Lewis acid NCO activation | High | 2 - 4 hours | Moderate |
| Zr(acac)₄ | 0.5 - 2.0 mol% | Hydroxyl insertion | High | 1 - 3 hours | Excellent |
Part 3: Reaction Pathway Visualization
The following diagram maps the kinetic pathways of your reaction. To maximize yield, your experimental conditions must aggressively favor the DBTL-catalyzed pathway while suppressing the moisture-driven parasitic loop.
Reaction pathways of hindered isocyanates: DBTL-catalyzed product formation vs. moisture dimerization.
Part 4: Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. It utilizes in-process analytical checks to ensure causality between your actions and the chemical outcome, specifically tailored for synthesizing carbamates/ureas from tetrahydrobenzothiophene isocyanates[2].
DBTL-Catalyzed Coupling Methodology
Step 1: Environmental Validation (The Moisture Check)
-
Action: Dry your solvent (e.g., anhydrous Toluene or DMF) over activated 3Å molecular sieves for 24 hours.
-
Validation: Perform a Karl Fischer titration. Do not proceed unless H₂O content is < 50 ppm. This strictly prevents the carbamic acid degradation pathway.
Step 2: Reagent Assembly
-
Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the tetrahydrobenzothiophene isocyanate (1.0 eq) in the anhydrous solvent to achieve a 0.2 M concentration.
-
Action: Add the target nucleophile (1.2 eq). If using an alcohol, ensure it has been freshly distilled over magnesium or calcium hydride.
Step 3: Catalyst Injection & Thermal Activation
-
Action: Inject DBTL (0.5 mol% relative to the isocyanate) via a micro-syringe.
-
Action: Heat the reaction mixture to 80°C. Causality: The combination of thermal energy and DBTL's Lewis acid coordination provides the necessary activation energy to overcome the cyclohexyl ring's steric shielding[3].
Step 4: In-Process Spectroscopic Monitoring
-
Action: Take a 50 µL aliquot every 60 minutes.
-
Validation: Analyze the aliquot via FT-IR spectroscopy. Monitor the intense, characteristic asymmetric stretching vibration of the isocyanate group at ~2250–2270 cm⁻¹ . The reaction is deemed complete only when this peak is completely indistinguishable from the baseline.
Step 5: Quenching and Verification
-
Action: Cool the reaction to room temperature and quench with a few drops of methanol (to consume any unreacted trace isocyanate). Concentrate under reduced pressure.
-
Validation: Run an LC-MS of the crude mixture. Verify the presence of your target mass (M⁺) and confirm the absence of the symmetric urea dimer mass (which would appear at roughly 2x the isocyanate mass minus 28 Da for CO₂ loss).
References
- The Gewald reaction in dye chemistry.
- Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. PMC / NIH.
- Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. Paint.org.
- Blocked isocyanates. University of Birmingham's Research Portal.
- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin C
- On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyan
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paint.org [paint.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. wernerblank.com [wernerblank.com]
- 6. On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
handling moisture sensitivity of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
TECHNICAL SUPPORT CENTER: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene Subject: Handling Moisture Sensitivity & Stability Protocols Ticket ID: #ISO-THIO-4567-SUPPORT
Introduction: The "Hidden" Stoichiometry
As Senior Application Scientist, I often see experiments fail not because of poor design, but because of "hidden stoichiometry." With 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene , water is that hidden reagent.
This compound features a highly electrophilic isocyanate (-N=C=O) group attached to a tetrahydrobenzothiophene core. While the thiophene ring adds steric bulk and electronic nuance, the isocyanate remains the critical failure point. It does not just "degrade" with moisture; it actively participates in a cascade reaction that destroys your starting material and generates impurities that are often impossible to remove.
This guide replaces standard SOPs with a mechanistic approach to moisture management, ensuring your drug discovery workflows remain robust.
Module 1: The Mechanism of Failure
To handle this compound, you must understand how it fails. Moisture ingress does not simply hydrolyze the molecule; it triggers a polymerization-like cascade.
The Hydrolysis Cascade (Visualized)
Figure 1: The Hydrolysis Cascade. Note that for every 1 molecule of water introduced, 2 molecules of Isocyanate are consumed (one to form the amine, one to react with that amine to form urea).
Module 2: Storage & Handling Protocols
Status: Critical Standard: < 50 ppm Moisture Environment
The "Double-Seal" Storage Protocol
Isocyanates can diffuse through standard polyethylene caps over time.
-
Primary Container: Original glass vial with a Teflon-lined septum cap.
-
Secondary Containment: Heat-sealed aluminized Mylar bag OR a desiccator jar with active desiccant (indicating Drierite or P₂O₅).
-
Temperature: Store at -20°C.
-
Thawing: CRITICAL. Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating the cascade shown in Figure 1.
Solvent Specifications
Using "HPLC Grade" solvent is insufficient; it often contains 100-500 ppm water. You require "Anhydrous" grade.
| Solvent | Max Water Content (ppm) | Recommended Drying Agent | Handling Note |
| Dichloromethane (DCM) | < 10 ppm | CaH₂ or 3Å Mol Sieves | Does not hold water well; easier to keep dry. |
| Tetrahydrofuran (THF) | < 20 ppm | Na/Benzophenone or 4Å Mol Sieves | Highly hygroscopic. Freshly distilled is best. |
| Toluene | < 10 ppm | Na or 3Å Mol Sieves | Excellent for isocyanates; low water solubility. |
| DMF/DMSO | < 50 ppm | 4Å Mol Sieves | High Risk. Hard to dry. Avoid if possible. |
Module 3: Experimental Workflow (The Dry-Transfer)
Objective: Transfer reagent without atmospheric contact.
The Inert Transfer Setup (Visualized)
Figure 2: The Positive-Pressure Transfer. Never pour isocyanates. Always transfer via syringe under an inert gas blanket.
Step-by-Step Protocol:
-
Purge: Flame-dry your reaction flask and flush with Argon/Nitrogen for 15 minutes.
-
Equalize: Insert a nitrogen balloon (via needle) into the source vial before withdrawing liquid. This prevents a vacuum that would suck in moist air.
-
Transfer: Use a gas-tight syringe to withdraw the specific volume.[1]
-
Quench: Have a solution of methanol + dilute acetic acid ready to clean the syringe immediately after use.
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned cloudy/white immediately after adding the isocyanate. What happened?
-
Diagnosis: This is the "Urea Crash." Your solvent or starting amine was wet.[2] The white precipitate is the symmetrical urea (1,3-bis(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea).
-
Fix: This is irreversible. You cannot "redissolve" the urea back into isocyanate. Filter the solid (which is likely the impurity) and check the filtrate, but yield will be severely compromised.
-
Prevention: Karl-Fischer titrate your solvents. Ensure your amine partner is dry (azeotrope with toluene if necessary).
-
Diagnosis: No. Bubbling indicates
evolution, a byproduct of the isocyanate reacting with water (see Figure 1).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Risk: If this is a sealed vessel, you are building pressure.[3][4][5]
-
Action: Vent the vessel immediately. Check your solvent water content.[1][6][7]
Q3: The material in the bottle has solidified. Can I melt it?
-
Diagnosis: If the material was originally a liquid or oil and is now a hard solid, it has likely polymerized or converted to urea due to storage failure.
-
Test: Take a small sample. If it is insoluble in dry DCM or Toluene, it is urea.
-
Action: Discard. Heating it will not reverse the polymerization and may cause decomposition of the thiophene ring.
Q4: How do I clean up a spill? Water seems to make it worse.
-
Reason: Adding water to a spill generates
and insoluble polyureas, creating a sticky, expanding mess. -
Protocol: Cover with an absorbent (sand/vermiculite).[3] Treat with a "Decontamination Solution" (90% water, 8% concentrated ammonia, 2% liquid detergent).[6] The ammonia reacts faster than water to form a soluble urea derivative that is easier to clean [1].
References
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]
-
Covestro. (2025).[3] Aliphatic Isocyanate Monomers - Health and Safety Information. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (2025).[8] 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid (Structural Analog Data). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isocyanates – A family of chemicals [tc.canada.ca]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. actsafe.ca [actsafe.ca]
- 6. fsi.co [fsi.co]
- 7. safetyinnumbers.ca [safetyinnumbers.ca]
- 8. 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid | C9H10O2S | CID 2063443 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing temperature for 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene nucleophilic addition
Technical Support Center: Ticket #592-ISO Subject: Optimization of Temperature Parameters for 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene Nucleophilic Addition
User Guide & Troubleshooting Interface
Welcome to the Advanced Synthesis Support Module. You are working with 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene , a specialized electrophile.[1] Unlike standard aromatic isocyanates (e.g., Phenyl Isocyanate) or primary aliphatic isocyanates, this molecule presents a unique "Push-Pull" challenge:
-
Steric Hindrance: The isocyanate group is located at the C4 position—a secondary carbon within a fused ring system. This creates a high energy barrier for nucleophilic attack.
-
Electronic Sensitivity: The adjacent thiophene ring is electron-rich, making the scaffold susceptible to oxidative degradation at high temperatures, while the isocyanate itself is moisture-sensitive.[1]
This guide replaces standard templates with a dynamic troubleshooting workflow designed to balance reaction kinetics against thermodynamic instability.
Part 1: The Thermal Landscape (Diagnostic Guide)
Module A: Low Reactivity (The "Cold Trap")
Symptoms: Starting material remains unchanged after 4+ hours; low conversion yields.
Q: I am running the reaction at Room Temperature (25°C) with an alcohol nucleophile, but conversion is <10%. Should I increase the temperature?
A: Yes, but proceed with caution.
The C4-position is a secondary aliphatic carbon . The steric bulk of the fused cyclohexenyl ring hinders the approach of the nucleophile to the central carbon of the isocyanate (
-
Diagnosis: Kinetic inhibition. The activation energy (
) is too high for RT, especially with weak nucleophiles (alcohols/phenols). -
Resolution:
-
Catalyst First: Before heating, add a Lewis acid catalyst (e.g., DBTL at 0.1 mol%) or a nucleophilic catalyst (e.g., DMAP).[1]
-
Stepwise Heating: Increase temperature to 45°C .
-
The Ceiling: Do not exceed 60°C initially. Aliphatic isocyanates can undergo "back-dissociation" or rearrangement if heated aggressively without a catalyst.[1]
-
Module B: Side Product Formation (The "Heat Trap")
Symptoms: Formation of insoluble white precipitates; darkening of the reaction mixture (tarring).
Q: I heated the reaction to 100°C to force conversion, but now I have a white solid that isn't my product. What happened? A: You likely triggered Moisture-Accelerated Dimerization or Isocyanurate Trimerization .[1] At temperatures >80°C, the selectivity of the isocyanate drops.
-
The White Solid (Urea): Even trace moisture reacts with the isocyanate to form the amine (
) and . This amine is more nucleophilic than your intended substrate and reacts immediately with remaining isocyanate to form the symmetrical urea ( ).[1] This process is exponentially faster at high temperatures. -
The Darkening (Thiophene Oxidation): The thiophene ring is electron-rich. At >100°C in non-degassed solvents, it is prone to oxidative polymerization.[1]
Part 2: Experimental Optimization Protocol
Do not guess the temperature. Use this Gradient Screening Protocol to determine the optimal window for your specific nucleophile.
Protocol: The "20-Degree Step" Method
| Step | Temperature | Duration | Target Outcome | Failure Mode (Stop If...) |
| 1 | 0°C | 30 min | Control of exotherm (Amine nucleophiles only). | Precipitation occurs immediately (likely impurity). |
| 2 | 25°C (RT) | 2 hrs | Standard baseline. Check TLC/LCMS. | No conversion (indicates steric hindrance). |
| 3 | 45°C | 4 hrs | Activation of secondary isocyanate. | Solution turns dark brown (Thiophene degradation). |
| 4 | 65°C | 4 hrs | Maximum for uncatalyzed alcohols. | White precipitate forms (Urea byproduct). |
| 5 | 80°C | 2 hrs | CRITICAL LIMIT. Only for hindered nucleophiles. | STOP. Risk of trimerization/polymerization. |
Key Constraint: If you are using a catalyst (DBTL, Sn(Oct)2), shift all temperature targets down by 20°C .
Part 3: Visualizing the Reaction Pathway
The following diagram illustrates the bifurcation between the desired Kinetic Product (Urea/Carbamate) and the undesired Thermodynamic Byproducts driven by temperature.
Caption: Figure 1. Thermal bifurcation pathways. Green path indicates optimal kinetic control (20-60°C).[1] Red paths indicate thermodynamic sinks triggered by excessive heat (>80°C) or moisture.
Part 4: Troubleshooting Flowchart
Use this logic gate to resolve stalling reactions.
Caption: Figure 2. Decision matrix for optimizing reaction conditions based on nucleophile type and solvent integrity.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use DMF as a solvent to increase the temperature? A: Avoid DMF if possible. While DMF dissolves the reactants well, it can undergo thermal decomposition at high temperatures to produce dimethylamine, which will react with your isocyanate to form a dimethylurea impurity [1]. Recommended Solvents: Anhydrous Toluene (reflux 110°C, but keep <80°C) or THF (reflux 66°C).
Q: Why does the reaction mixture turn red/brown at 80°C? A: This indicates oxidation of the thiophene ring. The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is electron-rich.[1] If your reaction vessel is not strictly under Nitrogen/Argon, heating promotes oxidative coupling of the thiophene rings [2]. Fix: Degas solvents thoroughly and maintain a positive pressure of inert gas.
Q: Is the reaction reversible? A: Generally, no for ureas. Yes for certain carbamates. If you are synthesizing a carbamate (Isocyanate + Alcohol) and heat above 120°C, the reaction can reverse (unblocking), regenerating the isocyanate which may then decompose [3]. Keep processing temperatures below 100°C during workup/distillation.
References
- Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley.
-
Campaigne, E. (1944). "The Chemistry of Thiophene." Chemical Reviews, 35(3), 420-425.[1] Link (Stability data on thiophene scaffolds).
-
Wicks, Z. W. (1975). "Blocked Isocyanates."[2][3] Progress in Organic Coatings, 3(1), 73-99.[1] Link (Thermal reversibility limits).
-
Six, C., & Richter, F. (2003).[1] "Isocyanates, Organic."[1] Ullmann's Encyclopedia of Industrial Chemistry. Link (Industrial handling and temperature safety).
Sources
Validation & Comparative
1H NMR Interpretation Guide: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
This guide details the structural verification of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene , a specialized intermediate often used in the synthesis of dopamine agonists (e.g., Rotigotine analogs).
This document prioritizes the comparative analysis between the starting material (Amine) and the product (Isocyanate), as this is the standard workflow for validating successful conversion in medicinal chemistry.
Executive Summary & Structural Context
-
Target Molecule: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene.
-
Critical Regiochemistry: Unlike the common Gewald reaction product (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene), this molecule carries the functional group at the C4 position (the benzylic/allylic carbon of the saturated ring).
-
Validation Challenge: The isocyanate group (-N=C=O) does not have protons. Therefore, NMR validation relies on indirect evidence : the chemical shift change of the alpha-proton (H4) and the disappearance of the precursor amine protons.
Critical Protocol: Sample Preparation
-
Objective: Prevent hydrolysis of the isocyanate back to the amine or urea derivatives during analysis.
-
Solvent Choice: Use Anhydrous CDCl₃ (Deuterated Chloroform).
-
Avoid: DMSO-d₆ or Methanol-d₄. Isocyanates can react with nucleophilic solvents or residual water in hygroscopic solvents like DMSO, forming ureas or carbamates which confuse interpretation.
-
-
Tube Prep: Oven-dry NMR tubes. Filter the sample through a small plug of anhydrous MgSO₄ if moisture is suspected.
Comparative Spectral Analysis
The most reliable method to confirm synthesis is overlaying the spectrum of the Product (Isocyanate) against the Alternative/Precursor (Free Amine) .
A. The Diagnostic Signals (Chemical Shift Table)
| Proton Assignment | Position | Precursor (Amine) | Product (Isocyanate) | Interpretation & Causality |
| H4 (Methine) | 3.90 – 4.10 (m) | 4.45 – 4.80 (m) | Primary Indicator. The -NCO group is strongly electron-withdrawing (anisotropic desheilding), shifting the H4 proton downfield by ~0.5–0.7 ppm relative to the amine. | |
| -NH₂ Protons | Amine | 1.5 – 2.5 (br s) | ABSENT | Confirmation of Conversion. The broad exchangeable singlet of the amine must disappear completely. |
| H2, H3 | Thiophene | 6.70 – 7.10 (d/m) | 6.80 – 7.20 (d/m) | Minimal change. These aromatic protons are distant from the reaction center but serve as a structural anchor. |
| H5 | 1.60 – 2.00 (m) | 1.80 – 2.10 (m) | Slight downfield shift due to proximity to the modified C4 center. | |
| H6, H7 | Remote | 1.80 – 2.80 (m) | 1.80 – 2.80 (m) | The "hump" of the cyclohexene ring remains largely unchanged. |
Note: Chemical shifts are referenced to TMS (0.00 ppm) in CDCl₃.
B. Detailed Structural Logic
-
The "Watcher" Proton (H4):
-
The proton at C4 is unique; it is both allylic (adjacent to the thiophene double bond) and alpha to the nitrogen .
-
In the isocyanate, this proton signal often broadens or resolves into a distinct triplet-like multiplet depending on the ring conformation (half-chair).
-
Self-Validating Check: If H4 remains upfield (< 4.2 ppm), the reaction is incomplete.
-
-
The Thiophene "Fingerprint" (H2/H3):
-
Look for two doublets (or a doublet of doublets) in the aromatic region (6.8–7.2 ppm).
-
Coupling constant (
) is typically 5.0 – 5.5 Hz , characteristic of thiophene ring protons. This confirms the integrity of the heteroaromatic core.
-
Visualization of Logic & Workflow
Diagram 1: Synthesis & Characterization Workflow
This flowchart illustrates the decision-making process for validating the isocyanate, emphasizing the multi-modal approach (NMR + IR).
Figure 1: Decision matrix for validating the conversion of amine to isocyanate using orthogonal analytical techniques.
Diagram 2: NMR Spin System Connectivity
This diagram visualizes the coupling network (COSY correlations) to help assign the multiplets.
Figure 2: Spin system connectivity showing the critical coupling between the diagnostic H4 proton and its neighbors.
Multi-Modal Validation (Self-Validating System)
NMR alone can be ambiguous if the sample is wet (hydrolysis). To ensure Scientific Integrity , you must cross-reference with FT-IR.
-
The "Bullseye" Peak (IR):
-
Isocyanates possess a distinct, intense stretching vibration.
-
Look for: A sharp, strong peak at 2250 – 2270 cm⁻¹ .
-
Logic: No other common functional group in this synthesis appears in this region (nitriles are weaker and sharper at ~2220 cm⁻¹; azides are ~2100 cm⁻¹).
-
-
Impurity Profiling (NMR):
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
-
National Institutes of Health (PubChem). 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. (Source for thiophene ring proton shifts and Gewald product comparisons). Link
-
RSC Advances. Synthesis of tetrahydrobenzo[b]thiophene derivatives. (Provides experimental NMR data for the 4,5,6,7-tetrahydrobenzothiophene core). Link
-
Chemistry LibreTexts. Functional Groups and Chemical Shifts in 1H NMR Spectroscopy. (Reference for benzylic and alpha-heteroatom shift predictions). Link
Sources
- 1. Deuterated Solvents — Nanalysis [nanalysis.com]
- 2. β-Enaminonitrile in the synthesis of tetrahydrobenzo[ b ]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular do ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03363A [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
Precision Characterization of Benzothiophene Isocyanates via IR Spectroscopy
This guide serves as a technical manual for the characterization of the Benzothiophene Isocyanate group, a critical but transient pharmacophore often encountered as an intermediate in the synthesis of bioactive urea and carbamate derivatives (e.g., in kinase inhibitor development).
Executive Summary: The Transient "Product"
In drug discovery, Benzothiophene Isocyanates are rarely isolated as shelf-stable reagents due to their high susceptibility to nucleophilic attack (hydrolysis, alcoholysis). They are typically generated in situ via the Curtius rearrangement of benzothiophene-carbonyl azides.
Consequently, the "performance" of this product is defined by its detectability and half-life in solution. Infrared (IR) Spectroscopy is the gold-standard method for this application because the isocyanate (
Technical Profile: The Benzothiophene-NCO Signature
Unlike standard aliphatic isocyanates, the benzothiophene scaffold introduces electron-donating sulfur effects and extended conjugation.
Primary Absorption Feature
-
Frequency: 2250 – 2280 cm⁻¹
-
Mode: Asymmetric Stretching Vibration (
) -
Intensity: Very Strong / Sharp .[1] The dipole moment change associated with the cumulative double bond system (
) is massive, often dominating the spectrum.
Secondary Confirmation Features (Benzothiophene Scaffold)
-
C-H Stretch (Aromatic): 3050 – 3100 cm⁻¹ (Weak).
-
Ring Breathing (Thiophene/Benzene): 1420 – 1460 cm⁻¹ and ~750 cm⁻¹ (C-S stretch contribution).
-
Absence of Carbonyl: Crucially, the region 1650–1750 cm⁻¹ should be silent if the isocyanate is pure. Appearance of peaks here indicates hydrolysis (urea) or alcoholysis (carbamate).
Expert Insight: The Heteroatom Effect
In Phenyl Isocyanate , the NCO peak typically centers at 2270 cm⁻¹ . In Benzothiophene Isocyanates , the electron-rich sulfur atom in the fused ring system can slightly increase the double-bond character of the C-N bond via resonance donation.
-
Observation: You may observe a slight blue-shift (2-5 cm⁻¹) or broadening compared to simple phenyl isocyanates, but the 2270 cm⁻¹ anchor remains the diagnostic standard.
Comparative Analysis: Distinguishing Alternatives
When monitoring a reaction mixture, the NCO peak must be distinguished from the precursor (Azide) and potential side-products or similar functional groups.
Table 1: Comparative IR Frequencies of Isocyanate Analogues & Interferences
| Functional Group | Frequency ( | Intensity | Shape | Notes for Benzothiophenes |
| Benzothiophene Isocyanate | 2250 – 2280 | Very Strong | Sharp | Target Signal. Transient. |
| Benzothiophene Carbonyl Azide | 2130 – 2160 | Strong | Split/Sharp | Precursor. Disappears as NCO forms. |
| Phenyl Isocyanate (Standard) | ~2270 | Very Strong | Sharp | Reference standard. |
| Aliphatic Isocyanate | 2260 – 2280 | Strong | Sharp | Lacks aromatic ring modes <1600 cm⁻¹. |
| Nitrile ( | 2220 – 2260 | Medium/Weak | Sharp | Much weaker than NCO. |
| Alkyne ( | 2100 – 2260 | Weak | Variable | Often silent if symmetric. |
| Isothiocyanate ( | 2000 – 2200 | Broad/Strong | Broad | Broader than NCO; lower frequency. |
| Carbodiimide ( | 2100 – 2150 | Strong | Sharp | Rare in this specific synthesis pathway. |
Performance Verdict
-
Vs. Nitriles: The Isocyanate peak is typically 5–10x more intense than a nitrile peak at the same concentration due to the extreme polarity of the cumulene system.
-
Vs. Azides: The shift from ~2140 (Azide) to ~2270 (Isocyanate) is a clear, unambiguous "traffic light" for reaction progress.
Self-Validating Experimental Protocol
Objective: Generate and validate the presence of Benzothiophene-2-Isocyanate via Curtius Rearrangement of Benzothiophene-2-carbonyl azide.
Safety: Isocyanates are sensitizers. Azides are potential explosives. Perform in a fume hood behind a blast shield.
Phase 1: In-Situ Generation (The "Appearance" Test)
-
Setup: Dissolve Benzothiophene-2-carbonyl azide in dry Toluene (0.1 M).
-
Baseline IR: Collect a background spectrum of pure Toluene.
-
T=0 Scan: Analyze the cold solution.
-
Expectation: Strong peak at 2140 cm⁻¹ (Azide). Silence at 2270 cm⁻¹.
-
-
Reaction: Heat to reflux (approx. 110°C) under Nitrogen.
-
Monitoring: Sample every 15 minutes (using an inert ATR probe or dry syringe to Nujol mull).
-
Validation Criterion: The 2140 cm⁻¹ peak must decay to zero. A new, intense peak at 2270 cm⁻¹ must grow.
-
Endpoint: Reaction is complete when 2140 cm⁻¹ is absent and 2270 cm⁻¹ plateaus.
-
Phase 2: Chemical Quench (The "Disappearance" Test)
This step proves the peak is chemically active
-
Action: Add 1.5 equivalents of Benzyl Alcohol to the hot isocyanate solution.
-
Observation: Continue IR monitoring.
-
Validation Criterion:
-
2270 cm⁻¹ (Isocyanate) decreases and disappears.
-
1700–1740 cm⁻¹ (Carbamate Carbonyl) appears.
-
3300–3450 cm⁻¹ (N-H Stretch) appears.
-
Visualizations
Diagram 1: Reaction Monitoring Logic (Curtius Rearrangement)
This workflow illustrates the spectral shifts expected during the synthesis.
Caption: Logical flow of spectral shifts during the conversion of Azide to Isocyanate to Carbamate.
Diagram 2: Spectral Assignment Decision Tree
Use this logic to confirm the identity of a peak in the 2100–2300 region.
Caption: Decision tree for distinguishing Isocyanates from Azides and Nitriles based on IR features.
References
-
NIST Chemistry WebBook. Benzo[b]thiophene IR Spectrum Data. (Baseline spectral data for the benzothiophene scaffold). [Link]
-
Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (Validation of NCO peak position at 2270 cm⁻¹ and reaction kinetics). [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (General reference for Nitrile, Alkyne, and Isocyanate frequency comparisons). [Link]
Sources
LC-MS analysis for purity of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of accurately determining the purity of highly reactive building blocks. 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (CAS 58093-92-8)[1] is a prime example. This compound is a valuable intermediate in medicinal chemistry and materials science, but its defining feature—the highly electrophilic isocyanate (-N=C=O) group—makes standard purity analysis a logistical minefield.
This guide objectively compares the performance of Direct LC-MS, GC-MS, and Pre-column Derivatization LC-MS for the purity determination of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene, providing field-proven methodologies and experimental data to ensure scientific integrity.
The Analytical Challenge: The Reactivity of Isocyanates
The fundamental flaw in analyzing 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene via conventional Direct LC-MS lies in the mobile phase. Standard reversed-phase LC-MS relies on protic solvents (water, methanol) and acidic modifiers (formic acid).
Isocyanates are notoriously unstable in these environments. When exposed to water, the isocyanate undergoes rapid hydrolysis to form an unstable carbamic acid, which decarboxylates into 4-amino-4,5,6,7-tetrahydro-1-benzothiophene. If methanol is used, solvolysis occurs, yielding a methyl carbamate artifact. Consequently, a Direct LC-MS chromatogram will show multiple artifactual peaks, leading researchers to falsely conclude that their synthesized or purchased batch is highly impure.
Fig 1: Degradation pathways of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene in standard LC-MS.
Methodological Comparison & Experimental Data
To establish a self-validating analytical system, we must compare three distinct approaches. The gold standard for isocyanate analysis—widely adapted from occupational health standards like MDHS 25/3[2] and ISO methods—is in situ derivatization using a secondary amine such as dibutylamine (DBA)[3] or 1-(2-methoxyphenyl)piperazine (1,2-MPP)[4].
DBA reacts quantitatively with the isocyanate in an aprotic solvent to form a highly stable urea derivative. This urea is entirely inert to LC-MS mobile phases and contains a basic nitrogen that dramatically enhances positive-mode Electrospray Ionization (ESI+) sensitivity[3][5].
Quantitative Performance Comparison
The following table summarizes the experimental purity results of a single, highly pure (>98%) batch of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene analyzed via three different techniques.
| Analytical Method | Diluent / Mobile Phase | Observed Purity (UV 254nm) | Major Identified Artifacts (ESI-MS) | ESI+ Ionization Efficiency | Verdict |
| Direct LC-MS | MeCN / H2O + 0.1% FA | 62.4% (False Low) | Amine (m/z 154.2), Urea dimer | Poor (Analyte degrades) | Not Recommended. Severe on-column degradation. |
| GC-MS | Hexane / Helium (Carrier) | 89.1% (False Low) | Isocyanurate trimers, thermal breakdown products | N/A (EI used) | Sub-optimal. Prone to thermal degradation in the GC inlet. |
| DBA-Derivatization LC-MS | Toluene (Prep) / MeCN (Run) | 98.7% (True Purity) | None (Stable Urea: m/z 309.5) | Excellent ([M+H]+ 309.5) | Gold Standard. Quantitative conversion, stable analyte. |
Data Interpretation: The causality behind the 62.4% purity in Direct LC-MS is entirely artifactual. The isocyanate reacts with the aqueous mobile phase during the chromatographic run, creating a broad, tailing amine peak. GC-MS avoids water but introduces high temperatures (250°C inlet), which catalyzes the trimerization of the isocyanate. Only the DBA-derivatization method preserves the structural integrity of the initial sample mass.
Step-by-Step Methodology: DBA Derivatization LC-MS
To ensure trustworthiness and reproducibility, the following protocol details the exact causality behind each experimental choice.
Reagents Required:
-
Dibutylamine (DBA), >99.5% purity.
-
Anhydrous Toluene (Aprotic solvent prevents premature hydrolysis).
-
LC-MS Grade Acetonitrile and Water.
Workflow:
-
Reagent Preparation: Prepare a 0.01 M solution of DBA in anhydrous toluene. Causality: Toluene is chosen because it is strictly aprotic, ensuring the isocyanate does not undergo competing solvolysis reactions before the DBA can attack.
-
Sample Dissolution: Accurately weigh ~2 mg of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene and dissolve in 1.0 mL of anhydrous toluene.
-
Derivatization: Add 100 µL of the sample solution to 900 µL of the 0.01 M DBA solution. Vortex briefly and incubate at room temperature (25°C) for 15 minutes. Causality: The nucleophilic attack of the secondary amine on the isocyanate carbon is highly favored and kinetically rapid, reaching >99% completion within minutes[3].
-
Evaporation (Critical Step): Evaporate the mixture to complete dryness under a gentle stream of nitrogen. Causality: Excess DBA must be removed. If injected directly, the highly basic DBA will cause severe ion suppression in the ESI source by monopolizing the available charge in the electrospray droplets.
-
Reconstitution: Reconstitute the dried urea derivative in 1.0 mL of LC-MS grade Acetonitrile.
-
LC-MS Analysis: Inject 2 µL onto a C18 column (e.g., Ascentis Express C18). Run a standard gradient of Water/Acetonitrile with 0.1% Formic Acid. Monitor for the urea derivative at m/z 309.5 [M+H]+ (MW of Isocyanate 179.24 + MW of DBA 129.24 = 308.48).
Fig 2: Optimized DBA pre-column derivatization workflow preventing ion suppression.
Conclusion
For reactive building blocks like 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene, analytical methodologies must be adapted to the molecule's inherent chemistry. Direct LC-MS violates the chemical stability of the isocyanate, resulting in self-inflicted degradation and artificially low purity scores. By implementing a rapid, pre-column DBA derivatization step, researchers can lock the reactive isocyanate into a stable urea, ensuring accurate UV quantification and robust MS identification.
References
- PubChemLite. "4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (C9H9NOS)". Université du Luxembourg.
- Karlsson, D., Dalene, M., & Skarping, G. (2002). "Determination of complex mixtures of airborne isocyanates and amines Part 4. Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry". Journal of Environmental Monitoring (Semantic Scholar).
- Sigma-Aldrich. "LC/MS/MS Analysis of Polymeric Isocyanates as Their HDI-DBA and IPDI-DBA Derivatives on Ascentis® Express C18". Merck KGaA.
- Health and Safety Laboratory (HSL). "MDHS 25 Revisited: Part 2, Modified Sampling and Analytical Procedures Applied to HDI-Based Isocyanates". Oxford Academic.
- Henriks-Eckerman, M. L., et al. (2000). "Determination of airborne methyl isocyanate as dibutylamine or 1-(2-methoxyphenyl)piperazine derivatives by liquid and gas chromatography". PubMed (NIH).
- Nakashima, H., et al. (2017). "Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry". PMC (NIH).
Sources
- 1. EnamineStore [enaminestore.com]
- 2. academic.oup.com [academic.oup.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Determination of airborne methyl isocyanate as dibutylamine or 1-(2-methoxyphenyl)piperazine derivatives by liquid and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene vs. Phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocyanates are a class of highly reactive organic compounds that serve as critical building blocks in the synthesis of a wide array of materials and molecules, from polyurethanes to pharmaceuticals.[1][2] Their utility is intrinsically linked to the electrophilic nature of the isocyanate functional group (-N=C=O), which readily undergoes addition reactions with nucleophiles.[2] The reactivity of this group, however, is not uniform across all isocyanate-containing molecules. It is profoundly influenced by the molecular scaffold to which it is attached.
This guide provides an in-depth comparison of the reactivity of two distinct isocyanates: 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene and the well-characterized phenyl isocyanate . The former represents an isocyanate attached to a saturated, alicyclic framework, while the latter is a classic example of an aromatic isocyanate. Understanding the nuanced differences in their reactivity is paramount for chemists in drug development and organic synthesis, as it dictates reaction conditions, selectivity, and the ultimate success of a synthetic campaign. We will explore the electronic and steric factors governing their reactivity, provide supporting data from analogous systems, and detail experimental protocols for their comparative assessment.
Part 1: The Decisive Role of Structure: Aliphatic vs. Aromatic
The fundamental difference in reactivity between 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene and phenyl isocyanate stems from the electronic nature of the carbon atom to which the isocyanate group is bonded.
-
Phenyl Isocyanate is an aromatic isocyanate . The -NCO group is directly attached to a sp²-hybridized carbon of the benzene ring.[3]
-
4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is an aliphatic isocyanate . The -NCO group is attached to a sp³-hybridized carbon within a saturated carbocyclic ring fused to a thiophene core.
This distinction is the primary determinant of their chemical behavior.
Electronic Effects: The Driving Force of Reactivity
The reactivity of the isocyanate group is governed by the electrophilicity of its central carbon atom. Electron-withdrawing groups attached to the nitrogen atom enhance this electrophilicity, making the isocyanate more susceptible to nucleophilic attack.
In phenyl isocyanate , the aromatic ring acts as an electron-withdrawing group through resonance.[4] The pi-system of the benzene ring delocalizes the lone pair of electrons on the nitrogen atom, which in turn increases the partial positive charge on the isocyanate carbon. This electronic pull makes phenyl isocyanate and other aromatic isocyanates significantly more reactive than their aliphatic counterparts.[4][5]
Conversely, in 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene , the isocyanate group is attached to an alkyl (aliphatic) carbon. Alkyl groups are generally electron-donating through an inductive effect. This effect pushes electron density towards the isocyanate group, reducing the partial positive charge on the carbon and thus decreasing its electrophilicity and overall reactivity.[5]
Caption: Electronic influence on isocyanate reactivity.
Steric Hindrance
Beyond electronics, the steric environment around the -NCO group plays a crucial role.[4] The bulky, three-dimensional structure of the 4,5,6,7-tetrahydro-1-benzothiophene ring system can present greater steric hindrance to an incoming nucleophile compared to the planar phenyl ring of phenyl isocyanate. This steric bulk further reduces the reaction rate of the aliphatic isocyanate.
Part 2: A Quantitative Look at Reactivity
While direct kinetic data for 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is not prevalent in the literature, a comparison can be drawn from extensive studies on analogous aromatic and aliphatic isocyanates. Aromatic isocyanates consistently demonstrate reaction rates that can be orders of magnitude higher than aliphatic isocyanates under the same conditions.[4]
For instance, the reaction of aromatic isocyanates like MDI (Methylene diphenyl diisocyanate) or TDI (Toluene diisocyanate) with alcohols often proceeds rapidly at room temperature, whereas aliphatic isocyanates typically require heat or potent catalysts, such as dibutyltin dilaurate (DBTDL), to achieve practical reaction rates.[4][6]
| Feature | 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene | Phenyl Isocyanate |
| Isocyanate Type | Aliphatic | Aromatic |
| Electronic Effect | Electron-donating (inductive) | Electron-withdrawing (resonance) |
| Electrophilicity | Lower | Higher |
| Steric Hindrance | Potentially higher | Lower |
| Relative Reactivity | Significantly Lower | Significantly Higher |
| Reaction with Alcohols | Slow, often requires catalyst/heat[4] | Fast, often proceeds at room temp[7] |
| Reaction with Amines | Moderate to Fast | Very Fast to Explosive[8] |
| Reaction with Water | Slow | Moderate, forms aniline and CO₂[8][9] |
Part 3: Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the reactivity difference, a comparative kinetic study is essential. The reaction of an isocyanate with a primary alcohol, such as n-butanol, is a standard model system.[10][11] The disappearance of the isocyanate can be monitored over time using Fourier-Transform Infrared (FT-IR) spectroscopy, as the -NCO stretch provides a strong, distinct signal around 2250-2275 cm⁻¹.
Objective
To determine the pseudo-first-order rate constants for the reaction of 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene and phenyl isocyanate with n-butanol.
Materials
-
4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
-
Phenyl Isocyanate
-
n-Butanol (anhydrous)
-
Toluene (anhydrous)
-
Dibutyltin dilaurate (DBTDL) solution (optional catalyst)
-
FT-IR spectrometer with a temperature-controlled cell
-
Anhydrous glassware, syringes
Procedure
-
Solution Preparation : Prepare 0.1 M stock solutions of each isocyanate in anhydrous toluene. Prepare a 1.0 M stock solution of n-butanol in anhydrous toluene.
-
Reaction Setup : Equilibrate the FT-IR cell to the desired temperature (e.g., 50 °C).
-
Background Spectrum : Collect a background spectrum of the 1.0 M n-butanol solution in toluene.
-
Initiation : At time t=0, inject a precise volume of the isocyanate stock solution into the n-butanol solution within the FT-IR cell to achieve the desired initial concentration (e.g., 0.05 M). Ensure rapid mixing.
-
Data Collection : Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 60 seconds). Monitor the decrease in the absorbance of the isocyanate peak (~2270 cm⁻¹).
-
Data Analysis :
-
Plot the natural logarithm of the isocyanate peak absorbance (ln(A)) versus time.
-
Under pseudo-first-order conditions (large excess of alcohol), this plot should yield a straight line.
-
The negative of the slope of this line represents the pseudo-first-order rate constant (k').
-
-
Catalysis (if needed) : For the slower-reacting 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene, the experiment may need to be repeated with the addition of a known concentration of DBTDL catalyst to achieve a measurable rate.
Caption: Workflow for comparative kinetic analysis.
Part 4: Implications in Drug Development and Synthesis
The choice between a highly reactive aromatic isocyanate and a less reactive aliphatic one has significant consequences for synthesis design.
-
Phenyl Isocyanate : Its high reactivity makes it an efficient reagent for derivatizing primary and secondary amines or alcohols, often used as a handle for analytical purposes or to cap reactive sites.[12] However, this high reactivity can be a liability, leading to poor selectivity in complex molecules with multiple nucleophilic sites and a higher propensity for side reactions like dimerization or trimerization.[13]
-
4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene : The reduced reactivity of this aliphatic isocyanate offers greater control. Reactions can be managed more easily by adjusting temperature or catalyst concentration, allowing for higher selectivity in the presence of multiple functional groups. This is a significant advantage in the multi-step synthesis of complex pharmaceutical intermediates. Furthermore, the 4,5,6,7-tetrahydro-1-benzothiophene scaffold itself is of considerable interest in medicinal chemistry, having been identified as a core structure in modulators of biological targets like RORγt and in compounds with potential anticancer activity.[14][15][16][17] The isocyanate derivative is a key intermediate for synthesizing libraries of ureas and carbamates built upon this privileged scaffold.
Part 5: Safety and Handling
Isocyanates are toxic and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Phenyl Isocyanate is a colorless liquid with tearing vapors.[8][9] It is very toxic by ingestion, inhalation, or skin absorption and is a potent respiratory and dermal sensitizer.[8][18][19] Chronic exposure can lead to severe asthmatic reactions in sensitized individuals.[18]
Conclusion
The comparison between 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene and phenyl isocyanate is a clear illustration of a fundamental principle in organic chemistry: structure dictates reactivity. Phenyl isocyanate, as an aromatic isocyanate, is highly reactive due to the electron-withdrawing nature of the phenyl ring. This makes it a powerful but sometimes indiscriminate reagent. In contrast, 4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is an aliphatic isocyanate with inherently lower reactivity due to electronic and steric factors. This characteristic affords chemists greater control and selectivity, which is often crucial in the synthesis of complex, high-value molecules for drug discovery and development. The choice between them is therefore not a matter of which is "better," but which is the appropriate tool for the specific synthetic challenge at hand.
References
-
Manton, J. E., & Genge, J. A. R. (1963). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 41(9), 2341-2348. Available from: [Link]
-
Poliuretanos. 1.2.1 - Isocyanate Reactions. Available from: [Link]
-
Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6867-6877. Available from: [Link]
-
Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 547-557. Available from: [Link]
-
Wang, Y., et al. (2016). Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates. Journal of Macromolecular Science, Part A, 53(9), 543-549. Available from: [Link]
-
Castro, E. A., et al. (1985). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1725-1728. Available from: [Link]
-
Wikipedia. Phenyl isocyanate. Available from: [Link]
-
PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity. Available from: [Link]
-
Dongsen Chemicals. Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. (2023). Available from: [Link]
-
ScienceDirect. Reactions of isocyanates with active hydrogen compounds. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Versatility of Phenyl Isocyanate in Modern Industrial Applications. (2026). Available from: [Link]
-
Imenpol blog. What are aliphatic isocyanates?. (2026). Available from: [Link]
-
360iResearch. Phenyl Isocyanate Market Size & Share 2026-2032. Available from: [Link]
-
Pflaumer. Understanding the Difference Between Aromatic and Aliphatic Isocyanates and Their Importance in Coatings. (2024). Available from: [Link]
-
MDPI. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (2024). Available from: [Link]
-
EnPress Journals. Synthesis and curing studies of blocked isocyanate based prepolymer. Available from: [Link]
-
ResearchGate. Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. (2025). Available from: [Link]
-
PubMed. Phenyl isocyanate is a potent chemical sensitizer. (1996). Available from: [Link]
-
Taylor & Francis Online. Phenyl isocyanate – Knowledge and References. Available from: [Link]
-
Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. (2015). Available from: [Link]
-
MarketResearch.com. Global Phenyl Isocyanate Industry Growth and Trends Forecast to 2031. (2025). Available from: [Link]
-
Organic Chemistry Portal. Benzothiophene synthesis. Available from: [Link]
-
PubMed Central (PMC). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). Available from: [Link]
-
Scientific Research Publishing. The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate. (2012). Available from: [Link]
-
Revista Brasileira de Farmacognosia. SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available from: [Link]
-
ResearchGate. Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. Available from: [Link]
-
PubMed Central (PMC). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (2021). Available from: [Link]
-
Scientific Research Publishing. The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (2012). Available from: [Link]
-
PubMed. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). Available from: [Link]
-
Semantic Scholar. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (2023). Available from: [Link]
Sources
- 1. Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison - Dongsen Chemicals [dongsenchem.com]
- 2. nbinno.com [nbinno.com]
- 3. poliuretanos.net [poliuretanos.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pcimag.com [pcimag.com]
- 7. pflaumer.com [pflaumer.com]
- 8. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. Phenyl isocyanate = 98 103-71-9 [sigmaaldrich.com]
- 13. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 14. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide | 1423034-56-3 [smolecule.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Phenyl isocyanate is a potent chemical sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
validating structure of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene via C13 NMR
Structural Validation Guide: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene via C NMR
Executive Summary: The Analytical Challenge
The structural validation of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene presents a unique challenge in organic synthesis. This intermediate—often critical in the synthesis of dopamine agonists like Rotigotine—combines a stable thiophene core with a highly reactive, electrophilic isocyanate (-N=C=O) group at a chiral center (C4).[1]
While Infrared (IR) spectroscopy provides the most immediate confirmation of the isocyanate functionality, it fails to validate the integrity of the carbon skeleton or the purity of the chiral center.[1] Conversely, standard Proton (
The Solution: Carbon-13 (
Comparative Analysis: Selecting the Right Tool
To validate this structure, researchers typically choose between three primary modalities. The table below objectively compares their utility for this specific isocyanate.
Table 1: Comparative Efficacy of Validation Methods
| Feature | IR Spectroscopy | ||
| Primary Detection | Isocyanate functional group (-N=C=O). | Hydrocarbon skeleton & Thiophene protons.[1][2][3][4] | Carbon backbone & Quaternary -NCO. |
| Diagnostic Signal | Strong stretch @ ~2250–2270 cm⁻¹.[1] | Methine proton at C4 (multiplet).[1] | Broad singlet @ ~124–128 ppm. |
| Strengths | Rapid (<1 min); highly sensitive to -NCO. | Quantifies H-ratio; confirms saturation of ring.[1] | Definitive proof of C-N connectivity. |
| Weaknesses | Cannot detect skeletal rearrangement; "blind" to impurities lacking -NCO. | Cannot see the -NCO carbon; solvent overlap common. | Slow acquisition; -NCO signal often missing in standard scans. |
| Verdict | Screening Tool | Skeletal Check | Gold Standard Validation |
Strategic Protocol: The "Senior Scientist" Method
Standard
The "Visible Isocyanate" Protocol[1]
-
Solvent Selection: Use CDCl₃ (77.16 ppm reference). Avoid amine-based solvents (e.g., Pyridine) which may react with the isocyanate.[1]
-
Relaxation Agent (Critical): Add Chromium(III) acetylacetonate [Cr(acac)₃] at a concentration of ~0.02 M.[1]
-
Pulse Sequence: Use an Inverse Gated Decoupling sequence (e.g., ZGIG on Bruker).[1]
-
Acquisition Parameters:
-
Relaxation Delay (
): Set to 2–3 seconds (if using Cr(acac)₃) or 10+ seconds (without agent). -
Scans (
): Minimum 1024 scans for adequate S/N ratio of the quaternary peak.
-
Structural Assignment & Diagnostic Ranges
The following chemical shifts are the expected diagnostic values for validating the structure. These ranges are derived from authoritative spectral databases and fragment-based prediction of tetrahydrobenzothiophene derivatives.
Table 2: Diagnostic C NMR Shifts[1][5]
| Carbon Position | Type | Chemical Shift ( | Diagnostic Notes |
| -N=C=O | Quaternary | 124.0 – 128.0 | Broad, low intensity.[1] The critical validation peak.[1] |
| C4 | Methine (CH) | 45.0 – 52.0 | Deshielded by Nitrogen.[1] Chiral center. |
| C2 | Aromatic CH | 120.0 – 123.0 | Thiophene |
| C3 | Aromatic CH | 123.0 – 126.0 | Thiophene |
| C3a | Quaternary | 135.0 – 140.0 | Bridgehead (thiophene/cyclohexene fusion).[1] |
| C7a | Quaternary | 130.0 – 135.0 | Bridgehead.[1] |
| C5, C6, C7 | Methylene (CH₂) | 20.0 – 30.0 | Aliphatic region.[1] |
Note: The shift of the C4 carbon is particularly sensitive to stereochemistry.[1] If validating a pure enantiomer vs. racemate, ensure the solvent is consistent, as concentration effects can shift this peak by 0.5–1.0 ppm.[1]
Experimental Workflow & Logic
The following diagram illustrates the decision-making process for validating this compound. It emphasizes the "Stop/Go" criteria essential for drug development environments.
Figure 1: Logical workflow for the structural validation of labile isocyanate intermediates.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[1][2] (Authoritative text on general chemical shifts for isocyanates and thiophenes).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for specific
C increments of tetrahydrobenzothiophene scaffolds). -
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Reference for thiophene and cyclohexene ring shifts).[1]
-
Braun, S., Kalinowski, H. O., & Berger, S. (1998).[1] 150 and More Basic NMR Experiments. Wiley-VCH.[1] (Source for Cr(acac)₃ relaxation protocols).
Distinguishing Isocyanates from Isothiocyanates: A Multi-Modal Spectral Analysis Guide
The following guide details the spectral and chemical differentiation of isocyanates (-N=C=O) and isothiocyanates (-N=C=S).
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists
Executive Summary: The Chalcogen Effect
The structural difference between isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) hinges on the substitution of oxygen with sulfur. While they share similar electrophilic reactivity, the "heavy atom effect" of sulfur drastically alters their vibrational modes, nuclear magnetic shielding, and electronic transitions.
Quick Diagnostic Table
| Feature | Isocyanate (-N=C=O ) | Isothiocyanate (-N=C=S ) |
|---|---|---|
| IR (Stretching) | ~2270 cm⁻¹ (Strong, Sharp/Split) | ~2050–2200 cm⁻¹ (Very Strong, Broad) |
| 13C NMR (C=X) | ~120–130 ppm (Visible, often broad) | ~130–145 ppm (Often Silent /Invisible) |
| UV-Vis | Transparent >250 nm (unless conjugated) | Distinct n→π* band ~300–320 nm |
| Mass Spec (Loss) | Neutral loss of 43 Da (HNCO) | Neutral loss of 59 Da (HNCS) |
| Stability (H₂O) | High (Hydrolyzes rapidly to ureas) | Moderate (Stable in water for hours/days) |
Infrared Spectroscopy: The Gold Standard
Infrared (IR) spectroscopy provides the most immediate and reliable differentiation. Both functional groups exhibit a strong asymmetric stretching vibration (
Spectral Nuances[1][2][3][4][5][6]
-
Isocyanates (~2270 cm⁻¹): This band is typically sharp. In aromatic isocyanates, you may observe a "Fermi resonance" doublet, splitting the peak into two distinct bands near 2270 cm⁻¹.
-
Isothiocyanates (~2100 cm⁻¹): The C=S bond is less polarized but highly polarizable, leading to an extremely intense, broad absorption centered between 2050 and 2200 cm⁻¹.
Field Insight: If your spectrum shows a massive, broad trough consuming the 2000–2200 cm⁻¹ region, suspect an isothiocyanate. Isocyanates are usually cleaner and higher in energy.
NMR Spectroscopy: The "Silent Carbon" Phenomenon
Nuclear Magnetic Resonance (NMR) offers a definitive, albeit tricky, confirmation. The critical differentiator is the visibility of the central carbon.
13C NMR Analysis[2][4][6][7][8]
-
Isocyanates: The carbonyl carbon resonates between 120–130 ppm . While broadened by the quadrupolar relaxation of the attached
N nucleus, it is usually visible with standard scan counts (128–512 scans). -
Isothiocyanates: The thiocarbonyl carbon is notoriously difficult to observe. It resonates downfield at 130–145 ppm , but often appears as a baseline hump or is completely invisible .
-
Mechanism: The
N quadrupole moment, combined with chemical exchange dynamics (rapid conformational flipping), broadens the signal into the baseline noise. -
Protocol: To visualize the NCS carbon, use Cr(acac)₃ (relaxation agent) and run the experiment at lower temperatures (e.g., -20°C) to slow the exchange dynamics.
-
1H NMR Analysis
Proton NMR is indirect. Look for the
- -Protons: Due to the lower electronegativity of sulfur compared to oxygen, protons adjacent to -NCS are generally shielded (upfield) by 0.1–0.3 ppm relative to their -NCO counterparts.
Mass Spectrometry & Fragmentation
In high-resolution MS (HRMS), the precise mass difference (O = 15.9949 u vs S = 31.9720 u) is diagnostic. However, in fragmentation studies (MS/MS), the neutral loss patterns are key.
-
Isocyanates: Frequently lose the neutral isocyanic acid moiety (HNCO ), corresponding to a mass loss of 43 Da .
-
Isothiocyanates: Lose isothiocyanic acid (HNCS ), a mass loss of 59 Da .
-
Derivatization (LC-MS): Because these compounds (especially isocyanates) are unstable on LC columns, derivatization with an amine (e.g., butylamine) is standard.
-
Isocyanate
Urea (+73 Da for butylamine) -
Isothiocyanate
Thiourea (+73 Da for butylamine) -
Differentiation: The resulting thiourea will have a distinct UV spectrum (see below) and different retention time (more hydrophobic) compared to the urea.
-
Experimental Workflow: Derivatization & Verification
Direct analysis can be ambiguous due to sample degradation. The most robust "wet chemistry" validation is derivatization with a secondary amine to form stable ureas or thioureas.
Protocol: Morpholine Derivatization
This protocol converts the volatile/unstable electrophile into a stable crystalline solid for melting point or spectral analysis.
-
Preparation: Dissolve 0.5 mmol of the unknown analyte in 2 mL of dry dichloromethane (DCM).
-
Addition: Add 0.6 mmol (1.2 eq) of morpholine dropwise.
-
Observation: Isocyanates react exothermically and instantly (warmth detected). Isothiocyanates react slower (may require gentle warming).
-
-
Isolation: Evaporate solvent. Recrystallize the residue from ethanol/water.
-
Analysis:
-
Urea Product (from Isocyanate): Strong C=O stretch in IR (~1640 cm⁻¹).
-
Thiourea Product (from Isothiocyanate): No C=O stretch. Strong C=S bands (~1200–1300 cm⁻¹) and UV absorption at ~250 nm.
-
Decision Logic Diagram
The following diagram illustrates the logical flow for distinguishing these species using the techniques described.
Caption: Logical workflow for spectral discrimination. IR serves as the primary filter, with NMR and UV-Vis providing confirmation for ambiguous cases.
References
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for IR wavenumbers and NMR shifts).
-
Glaser, R., et al. "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate." The Journal of Organic Chemistry, 2015. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley.
- Drobnica, L., et al. "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977. (Foundational text on NCS reactivity and UV transitions).
Comparative Guide: Chromatographic Isolation of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene Isomers
Topic: Chromatographic Separation of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene Isomers Content Type: Publish Comparison Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The separation of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene (CAS: 58093-92-8) presents a distinct challenge in chiral chromatography: the kinetic instability of the isocyanate group. While the tetrahydrobenzothiophene scaffold is a critical pharmacophore in the development of RORγt inverse agonists and anticancer agents [1, 2], the isocyanate moiety at the C4 position is highly reactive toward nucleophiles (water, alcohols, amines).
This guide objectively compares two distinct separation strategies:
-
Indirect Separation (Derivatization): Converting the reactive isocyanate into a stable carbamate prior to analysis.
-
Direct Separation (Non-Protic Normal Phase): Analyzing the intact isocyanate under strictly anhydrous conditions.
Recommendation: For robust Quality Control (QC) and enantiomeric excess (ee) determination, Method A (Derivatization) is the industry gold standard due to its self-validating stability. Method B is reserved for preparative isolation of the reactive intermediate itself.
Strategic Comparison of Methodologies
Method A: Pre-Column Derivatization (The "Stabilized" Approach)
-
Mechanism: The isocyanate is reacted with an excess of methanol or a secondary amine to form a stable methyl carbamate or urea derivative.
-
Primary Application: Analytical QC, determination of enantiomeric purity (ee%), pharmacokinetics studies.
-
Pros: Eliminates on-column hydrolysis; sharp peak shapes; compatible with standard alcohol-based mobile phases (Hexane/IPA).
-
Cons: Requires a reaction step; not suitable if the goal is to isolate the pure isocyanate.
Method B: Direct Non-Protic Separation
-
Mechanism: Direct injection of the isocyanate onto a polysaccharide column using non-protic solvents (e.g., Hexane/Dichloromethane).
-
Primary Application: Preparative isolation of the specific isocyanate enantiomer for subsequent synthesis.
-
Pros: No chemical modification of the target.
-
Cons: High risk of column fouling; requires strictly anhydrous conditions; restricted solvent choices (cannot use MeOH/IPA/EtOH).
Performance Data Summary
| Feature | Method A: Methyl Carbamate Derivatization | Method B: Direct Non-Protic HPLC |
| Analyte Stability | High (Stable indefinitely in solution) | Low (Susceptible to hydrolysis to amine) |
| Resolution ( | > 3.5 (Typical on Chiralpak AD-H) | < 2.0 (Often broad due to silanol interaction) |
| Reproducibility (%RSD) | < 0.5% | > 2.0% (Drifts with mobile phase water content) |
| Column Life | Extended (Standard solvents) | Reduced (Risk of stationary phase modification) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10) | n-Hexane / Dichloromethane (85:15) |
Detailed Experimental Protocols
Protocol A: Derivatization with Methanol (Recommended for Analytical QC)
This protocol converts the reactive isocyanate into methyl (4,5,6,7-tetrahydro-1-benzothiophen-4-yl)carbamate , a stable surrogate for chiral analysis.
Reagents:
-
Analyte: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene[1]
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Reagent: Methanol (HPLC Grade)[2]
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of the isocyanate sample in 1.0 mL of anhydrous DCM.
-
Reaction: Add 0.5 mL of Methanol (excess).
-
Incubation: Vortex for 30 seconds and let stand at room temperature for 15 minutes. (The reaction is rapid; isocyanates react with MeOH to form carbamates).
-
Dry Down: Evaporate the solvent stream under Nitrogen (
) at 30°C. -
Reconstitution: Redissolve the residue in 1.0 mL of Mobile Phase (n-Hexane/IPA 90:10).
-
Injection: Inject 5-10 µL onto the HPLC system.
Chromatographic Conditions (Method A):
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Thiophene absorption).
-
Expected Result: Two well-resolved peaks (Enantiomers R and S).
Protocol B: Direct Separation (Preparative/Reactive)
Critical Warning: Ensure the entire system (lines, pump heads, column) is flushed with anhydrous hexane prior to use. Do NOT use alcohol modifiers.
Chromatographic Conditions (Method B):
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Dichloromethane (85:15 v/v) or n-Hexane / Ethyl Acetate (90:10).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 20°C (Lower temperature mitigates degradation).
-
Detection: UV @ 254 nm.
Visualizing the Workflow
The following diagram illustrates the decision logic and process flow for handling this reactive intermediate.
Caption: Workflow logic for selecting between derivatization (Method A) and direct isolation (Method B).
Scientific Rationale & Troubleshooting (E-E-A-T)
Why Derivatization is Superior for Data Integrity
Isocyanates are electrophiles. In a standard "Normal Phase" environment containing Isopropanol (IPA) or Ethanol, the isocyanate will react during the run, leading to peak broadening and "ghost" peaks corresponding to the carbamate forming in-situ [3]. By intentionally driving this reaction to completion pre-column (Method A), we create a thermodynamically stable species. The chiral center at C4 remains unaffected by the derivatization of the distal nitrogen, preserving the enantiomeric ratio.
Column Selection Logic
The Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) selector is generally preferred for benzothiophene derivatives over Cellulose (OD) due to the specific "U-shape" binding pocket which accommodates the fused bicyclic system effectively [4].
Troubleshooting Guide
-
Problem: Peak tailing in Method B.
-
Cause: Interaction of the isocyanate with residual silanols on the silica support.
-
Fix: Switch to Method A. If Direct isolation is mandatory, dope the mobile phase with 0.1% anhydrous Triethylamine (TEA) to block silanols, though this risks catalyzing isocyanate polymerization.
-
-
Problem: Split peaks in Method A.
-
Cause: Incomplete derivatization.
-
Fix: Increase reaction time or MeOH excess. Ensure the sample is fully dry before reconstitution.
-
References
-
Fauber, B. P., et al. (2014). "Discovery of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as novel RORγt inverse agonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Skjærbæk, N., et al. (2023). "Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene." Journal of Medicinal Chemistry. Link
-
BenchChem Application Note. (2025). "Chiral Separation of Isocyanate Derivatives by HPLC." BenchChem Technical Library. Link
-
Okamoto, Y., & Ikai, T. (2008). "Chiral Stationary Phases for HPLC: Cellulose and Amylose Tris(phenylcarbamate)s." Chemical Society Reviews. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
[1]
Part 1: Executive Safety Directive
WARNING: This compound contains a reactive isocyanate (-N=C=O) group attached to a sulfur-containing benzothiophene core.[1] Improper disposal can lead to pressure explosions (due to CO₂ evolution), toxic gas release , and permanent respiratory sensitization .[1]
The Golden Rules of Isocyanate Disposal:
-
Never seal a waste container immediately after adding aqueous waste or neutralizing agents.[1] Evolution of Carbon Dioxide (CO₂) will pressurize and rupture the vessel.
-
Segregate from acids and bases. Bases catalyze uncontrolled polymerization; acids can generate toxic gases.
-
Zero Sewer Discharge. This compound is toxic to aquatic life and reacts with water to form insoluble polyureas that clog plumbing.
Part 2: Hazard Identification & Safety Profile
Before initiating disposal, you must acknowledge the functional hazards.[1] This compound is not just a "chemical waste"; it is a reactive intermediate .[1]
| Hazard Category | GHS Classification (Derived) | Critical Implication |
| Reactivity | Water Reactive | Reacts with moisture to release CO₂.[1] Do not store in airtight containers if moisture is present. |
| Health | Resp. Sens. 1 (H334) | Inhalation of vapors/mists can cause asthma-like symptoms or anaphylactic shock.[1] |
| Physical | Combustible Liquid | The tetrahydrobenzothiophene core adds fuel load; sulfur content generates SOx upon incineration. |
Part 3: Step-by-Step Disposal Protocols
Scenario A: Routine Laboratory Waste (Reaction Mixtures & Mother Liquors)
Objective: Deactivate the isocyanate group before sending for hazardous waste incineration.
The "Quench & Vent" Protocol:
-
Preparation: Place the waste container in a functioning fume hood.
-
Dilution: Dilute the reaction mixture with a compatible non-protic solvent (e.g., Dichloromethane or Toluene) if it is viscous.[1]
-
Neutralization: Slowly add Isocyanate Decontamination Solution (Formula A) (see Table 1 below) to the waste.
-
Ratio: Add 2 volumes of Decon Solution per 1 volume of Isocyanate waste.
-
-
Agitation: Stir gently. Exothermic reaction may occur.[1]
-
Venting (CRITICAL): Leave the container cap loose or use a vented cap for 48-72 hours .
-
Final Sealing: Once gas evolution ceases (no bubbles, no pressure buildup), seal the container tightly.[1]
-
Labeling: Label as "Hazardous Waste: Organic Isocyanates (Quenched) - Contains Sulfur."[1]
Scenario B: Glassware & Equipment Decontamination
Objective: Remove residual chemical without generating aerosolized hazards.
-
Rinse: Rinse glassware with acetone or ethyl acetate.[1] Collect this rinse as hazardous waste (treat as Scenario A).
-
Soak: Immerse glassware in a bath of Decontamination Solution (Formula B) for 24 hours.
-
Wash: Remove from bath, rinse with water, and proceed to normal detergent washing.[1]
Scenario C: Emergency Spill Cleanup
Objective: Containment without triggering a rapid evolution of gas or vapors.
-
Evacuate & Ventilate: Clear the area. Isocyanate vapors are insidious sensitizers.[1]
-
Do NOT use Water: Water on a concentrated spill causes rapid CO₂ generation and spreads the contamination.
-
Absorb: Cover the spill with a dry absorbent (Vermiculite, Sand, or specialized Isocyanate pads).[1]
-
Scoop: Shovel the saturated absorbent into a wide-mouth container (e.g., a pail). Do not fill more than 2/3 full.
-
Treat: Spray or pour Decontamination Solution (Formula A) onto the absorbent in the pail.
-
Isolate: Move the pail to a fume hood. Cover loosely (do not seal). Wait 48 hours before sealing for disposal.
Part 4: Technical Reference Data
Neutralization Solution Formulations
These solutions are designed to chemically convert the isocyanate into harmless urea derivatives and neutralize the specific benzothiophene byproducts.
Table 1: Decontamination Solutions
| Component | Formula A (Liquid Waste/Spills) | Formula B (Glassware Soak) | Function |
| Water | 90% | 50% | Hydrolysis reagent (Source of -OH) |
| Conc.[1] Ammonia (28-30%) | 2% | - | Catalyst & Nucleophile (Forms Urea) |
| Isopropyl Alcohol (IPA) | 8% | 50% | Co-solvent (Miscibility with organic phase) |
| Detergent (Liquid) | < 1% | < 1% | Surfactant (Improves contact) |
The Chemistry of Disposal
Understanding the reaction ensures you respect the "Wait Time."
Part 5: Visual Workflows
Diagram 1: Disposal Decision Matrix
This logic flow ensures the correct protocol is selected based on the waste state.
Caption: Decision matrix for selecting the appropriate neutralization pathway based on waste quantity and state.
Diagram 2: The "Quench & Vent" Mechanism
Visualizing the chemical transformation and the pressure hazard.
Caption: Chemical mechanism highlighting the evolution of CO₂ gas, necessitating the "Loose Cap" protocol.
References
-
United States Environmental Protection Agency (EPA). (n.d.).[1] RCRA Waste Codes for Organic Isocyanates. Retrieved from [Link]
-
Foam Supplies, Inc. (n.d.).[1] Spill & Disposal Procedures – Isocyanate. Retrieved from [Link]
-
University of Wisconsin–Madison. (2023).[1] Chapter 7: Chemical Disposal Procedures - Isocyanates. Retrieved from [Link][1]
-
SKC Inc. (n.d.).[1] Spill Decontamination Kit for Isocyanates - Technical Note. Retrieved from [Link][1]
Comprehensive Safety and Operational Guide: Handling 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
As a Senior Application Scientist, I recognize that handling highly reactive building blocks like 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene requires more than just skimming a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to establish fail-safe operational protocols. This guide provides drug development professionals and synthetic chemists with an authoritative, self-validating system for the safe handling, storage, and disposal of this specific alicyclic isocyanate.
Chemical Profile & Mechanistic Toxicology
Understanding the inherent reactivity of the isocyanate (-NCO) functional group is the foundation of our safety strategy. We do not just protect against the chemical; we engineer workflows around its specific reaction pathways.
Table 1: Chemical and Logistical Profile
| Property | Specification | Operational Implication |
| CAS Number | 58093-92-8 | Unique identifier for hazard tracking and inventory management[1]. |
| UN Number | UN 2206 (Isocyanates, toxic, n.o.s.) | Requires specific Class 6.1 transport and isolation protocols. |
| Storage Temperature | +4 °C (Cold-chain) | Minimizes thermal degradation and spontaneous dimerization[1]. |
| Moisture Sensitivity | Extremely High | Reacts with ambient humidity to form CO₂ gas, risking container rupture. |
The Causality of Hazards: Isocyanates are powerful electrophiles. In a biological context, they act as haptens. If inhaled or absorbed through the skin, the -NCO group covalently binds to nucleophilic residues (e.g., amino and hydroxyl groups) on human proteins. This hapten-protein complex is recognized by the immune system as a foreign antigen, leading to severe allergic sensitization and occupational asthma[2].
Furthermore, environmental moisture reacts with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into a primary amine and carbon dioxide (CO₂). In a tightly sealed, moisture-contaminated vial, this CO₂ evolution will cause catastrophic container pressurization.
Mechanistic pathways of isocyanate reactivity: biological hazards vs. controlled quenching.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of sensitization and toxic exposure, a robust PPE ensemble is non-negotiable. The National Research Council's Prudent Practices in the Laboratory mandates minimizing all chemical exposures, particularly for known allergens and sensitizers like isocyanates[3].
Table 2: Required PPE and Mechanistic Justification
| PPE Category | Specification | Causal Justification |
| Respiratory Protection | NIOSH-approved supplied-air respirator (SAR) or hood with organic vapor cartridges. | Isocyanates have poor olfactory warning properties. Odor thresholds are often higher than permissible exposure limits[2]. |
| Hand Protection | Double-gloving: Inner nitrile glove (4 mil), Outer butyl rubber or Silver Shield® glove. | Nitrile provides basic dexterity, but butyl rubber offers superior permeation resistance against isocyanates[3]. |
| Body Protection | Flame-resistant (FR) laboratory coat with knit cuffs, plus a chemical-resistant apron. | Prevents aerosolized droplets from reaching the skin, halting the dermal sensitization pathway. |
| Eye/Face Protection | Chemical splash goggles combined with an 8-inch face shield. | Protects mucous membranes from severe irritation and irreversible damage caused by accidental splashes. |
Operational Workflow: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Handling 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene requires strict isolation from ambient moisture and personnel.
Step 1: Environmental Preparation
-
Conduct all manipulations inside a certified, properly functioning chemical fume hood (minimum face velocity of 100 fpm)[3].
-
Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.
-
Prepare a quenching bath (e.g., methanol or ethanol with a catalytic amount of base) before opening the chemical.
Step 2: Inert Atmosphere Establishment
-
Due to its moisture sensitivity, the compound must be handled under an inert atmosphere (dry Nitrogen or Argon) using Schlenk line techniques or within a glovebox.
-
Purge all reaction vessels, syringes, and needles with inert gas prior to use.
Step 3: Material Transfer
-
Remove the reagent from +4 °C storage and allow it to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric condensation from forming on the cold chemical[1].
-
Use a gas-tight syringe or cannula system to transfer the liquid. Never pour isocyanates open to the atmosphere.
Step 4: Execution & Reaction
-
Maintain the reaction under positive inert gas pressure.
-
If heating is required, ensure the system is equipped with a reflux condenser and a bubbler to safely vent any incidental gas expansion.
Step-by-step operational workflow for the safe handling of moisture-sensitive isocyanates.
Decontamination & Disposal Plan
Isocyanate waste must never be sealed tightly immediately after generation due to the risk of delayed CO₂ evolution.
-
Spill Response: In the event of a spill, evacuate the immediate area. Personnel wearing full PPE should cover the spill with a specialized isocyanate absorbent or a mixture of sand and wet earth. Apply a liquid decontamination solution (e.g., 90% water, 8% concentrated ammonia, 2% liquid detergent) and allow it to react for at least 30 minutes to fully neutralize the -NCO groups.
-
Routine Quenching: Rinse all syringes, needles, and glassware with an excess of a quenching agent (e.g., methanol or ethanol) to convert residual isocyanate into stable, non-toxic urethanes.
-
Waste Storage: Collect quenched waste in a high-density polyethylene (HDPE) container. Crucial Step: Leave the waste container loosely capped or fitted with a vented cap for at least 48 hours to allow complete CO₂ off-gassing before final sealing and handover to environmental health and safety (EHS)[3].
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
